Sauristolactam
Description
lactam of 10-aminomethyl-3-hydroxy-4-methoxyphenanthrene-1-carboxylic acid isolated from Saururus cernuus; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
14-hydroxy-15-methoxy-10-methyl-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-18-12-7-9-5-3-4-6-10(9)15-14(12)11(17(18)20)8-13(19)16(15)21-2/h3-8,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFZNTLPRUIGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=CC=CC=C3C4=C2C(=CC(=C4OC)O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155921 | |
| Record name | Sauristolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128533-02-8 | |
| Record name | Sauristolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128533028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sauristolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Sauristolactam: A Technical Guide to its Natural Origins and Isolation
For Immediate Release
Shanghai, China – November 19, 2025 – Long recognized for its presence in traditional medicinal plants, the aristolactam alkaloid Sauristolactam is gaining increasing attention within the scientific community. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources, isolation methodologies, and purification techniques for this promising bioactive compound.
Natural Abundance of this compound
This compound is a naturally occurring nitrogen-containing compound predominantly found in plant species belonging to the Aristolochiaceae, Piperaceae, and Saururaceae families. Notably, it has been identified as a constituent of Saururus cernuus (Lizard's Tail), Saururus chinensis, and Houttuynia cordata. These plants have a long history of use in traditional medicine across various cultures, hinting at the potential pharmacological significance of their chemical constituents.
While the presence of this compound and related aristolactam alkaloids is well-documented, the quantitative yield can vary significantly depending on the plant species, the specific part of the plant utilized (e.g., leaves, stems, roots), geographical location, and harvesting time. The following table summarizes available data on the content of this compound and other related aristolactams in various plant sources to provide a comparative reference for researchers.
| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |
| Houttuynia cordata | Dried Aerial Parts | Aristolactam BII | 874 µg/g | [1] |
| Houttuynia cordata | Dried Leaves | Total of six alkaloids | 12–870 μg/g | [2] |
| Houttuynia cordata | Dried Aerial Stems | Total of six alkaloids | 12–380 μg/g | [2] |
| Houttuynia cordata | Fresh Underground Stem | Total of six alkaloids | 6.5–19 μg/g (calculated as dry) | [2] |
| Houttuynia cordata | Fresh Whole Plant | Total of six alkaloids | 110–130 μg/g (calculated as dry) | [2] |
| Houttuynia cordata | - | Aristolactam AII | 0.67 mg/kg to 17.24 mg/kg | [3] |
| Aristolochia fangchi | Roots | Aristolochic Acid I | 437 to 668 ppm (mg/kg) | [4] |
| Aristolochia contorta | - | Aristolochic Acid II | <1 to 115 ppm (mg/kg) | [4] |
| *Total of six alkaloids includes O-demethyl nornucifrine, N-nornucifrine, aristololactam AII, aristololactam FI, aristololactam BII, and cepharadione B. |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are synthesized from various cited methodologies to provide a detailed guide for laboratory application.
Extraction of Crude Alkaloids
The initial step involves the extraction of the total alkaloid content from the plant material.
-
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Saururus chinensis)
-
Methanol or 95% Ethanol
-
Rotary evaporator
-
Filtration apparatus
-
-
Protocol:
-
Macerate the dried and powdered plant material in methanol or 95% ethanol at room temperature for a period of 24-48 hours. The solvent-to-material ratio is typically 10:1 (v/w).
-
Filter the extract to separate the plant debris from the solvent.
-
Repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction of the alkaloids.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude extract.
-
References
- 1. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
The Dual Nature of a Metabolite: A Technical Guide to Sauristolactam and its Carcinogenic Precursor, Aristolochic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aristolochic acid, a naturally occurring nitrophenanthrene carboxylic acid found in various plants of the Aristolochia genus, is a well-established human nephrotoxin and carcinogen. Its metabolism within the body leads to the formation of several compounds, including sauristolactam. This technical guide provides an in-depth exploration of the relationship between this compound and its precursor, aristolochic acid. It delves into their chemical structures, metabolic pathways, and known biological activities, with a focus on the toxicological implications of aristolochic acid and the comparatively moderate bioactivity of this compound. This document aims to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development by presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Introduction: The Aristolochic Acid Problem
Aristolochic acids (AAs) have a long history of use in traditional herbal medicine. However, their consumption has been unequivocally linked to a devastating kidney disease known as aristolochic acid nephropathy (AAN), which often progresses to end-stage renal failure and is associated with a high risk of upper urinary tract urothelial carcinoma.[1] The primary toxic components are aristolochic acid I (AA-I) and aristolochic acid II (AA-II). The carcinogenicity of AAs is so potent that it surpasses the mutational burden seen in smoking-induced lung cancer and UV-exposed melanoma.
The mechanism of AA-induced toxicity is rooted in its metabolic activation. In the body, the nitro group of aristolochic acid is reduced, leading to the formation of reactive aristolactam species that can form covalent adducts with DNA. These DNA adducts, if not repaired, can lead to mutations in critical genes, such as the tumor suppressor TP53, initiating carcinogenesis.[2] this compound is one of the metabolic products in this pathway. Understanding the relationship between aristolochic acid and its metabolites like this compound is crucial for assessing the overall toxicological risk and for developing potential therapeutic interventions.
Chemical Structures and Metabolic Relationship
Aristolochic acid and this compound share a core phenanthrene structure, but differ in their functional groups, which dictates their biological activity.
Aristolochic Acid I (AA-I): The most abundant and toxic of the aristolochic acids.
This compound: A metabolite of aristolochic acid, belonging to the aristolactam class of compounds.
The metabolic conversion of aristolochic acid to aristolactam is a critical step in its mechanism of toxicity. This process involves the reduction of the nitro group to a nitroso, then a hydroxylamino group, which can then cyclize to form the lactam ring characteristic of aristolactams.
Quantitative Data on Biological Activities
While extensive data exists for the cytotoxicity of aristolochic acid, specific quantitative data for this compound is less available in the public domain. The available information suggests that this compound possesses moderate antitumor activity.[3]
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Aristolochic Acid I | HK-2 (Human Kidney) | MTT | IC50 (24h) | 37.4 µM | [1] |
| This compound | Various Human Cancer Cell Lines | Not specified | Antitumor Activity | Moderate | [3] |
Note: The lack of a specific IC50 value for this compound in a directly comparable cell line and assay to aristolochic acid I makes a precise quantitative comparison of their cytotoxicity challenging. "Moderate" antitumor activity suggests a lower potency compared to established chemotherapeutic agents.
Signaling Pathways Affected by Aristolochic Acid
Aristolochic acid exerts its pathological effects by modulating key cellular signaling pathways, primarily the Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways.
TGF-β Signaling Pathway
The TGF-β pathway is a central regulator of cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) production. In the context of AAN, aristolochic acid induces the expression of TGF-β1, which then activates its signaling cascade, leading to renal fibrosis.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. Aristolochic acid has been shown to inhibit NF-κB activity, which may contribute to its complex biological effects, including its historical use as an anti-inflammatory agent.[4]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of aristolochic acid and its metabolites.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of compounds on a cell line, such as the human kidney proximal tubular epithelial cell line (HK-2).
Materials:
-
HK-2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Aristolochic Acid I or this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HK-2 cells into 96-well plates at a density of 1 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of aristolochic acid I or this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Western Blot for TGF-β Pathway Activation
This protocol is for detecting the phosphorylation of Smad2/3, a key indicator of TGF-β pathway activation, in response to aristolochic acid treatment.
Materials:
-
HK-2 cells
-
Aristolochic Acid I
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Smad2/3, anti-total-Smad2/3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat HK-2 cells with aristolochic acid I for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Smad2/3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Smad2/3 and a loading control like β-actin to normalize the results.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to compound treatment.
Materials:
-
Cells transfected with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid
-
Aristolochic Acid I
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, treat the cells with aristolochic acid I. Include a positive control (e.g., TNF-α) and a vehicle control.
-
Cell Lysis: After the treatment period, lyse the cells using the passive lysis buffer provided in the kit.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the firefly luminescence.
-
Add the Stop & Glo® Reagent (Renilla luciferase substrate and firefly luciferase inhibitor) to each well and measure the Renilla luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the vehicle control.[5]
32P-Postlabelling Assay for Aristolactam-DNA Adducts
This is a highly sensitive method for detecting and quantifying DNA adducts.[6]
Materials:
-
DNA sample isolated from treated cells or tissues
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
[γ-32P]ATP
-
T4 polynucleotide kinase
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
DNA Digestion: Digest the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 method): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while adducts are resistant to this enzyme.
-
32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the radioactive adduct spots using a phosphorimager and quantify the amount of radioactivity to determine the level of DNA adducts.
Conclusion
The relationship between this compound and aristolochic acid is fundamentally that of a metabolite and its precursor. Aristolochic acid is a potent nephrotoxin and carcinogen due to its metabolic activation to reactive aristolactam species that form DNA adducts. While this compound is a product of this metabolic pathway, the available evidence suggests it possesses significantly less biological activity, with reports indicating only moderate antitumor effects.
This technical guide provides a framework for researchers to understand and investigate these compounds. The detailed protocols and signaling pathway diagrams offer practical tools for further studies. A critical area for future research is the quantitative assessment of this compound's cytotoxicity and other biological activities to provide a more complete picture of its toxicological profile in comparison to its highly toxic precursor. A deeper understanding of the structure-activity relationships among aristolochic acid and its various metabolites will be invaluable for risk assessment and the development of strategies to mitigate the harmful effects of aristolochic acid exposure.
References
- 1. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis of aristolactam analogues and evaluation of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microarray analysis reveals the inhibition of nuclear factor-kappa B signaling by aristolochic acid in normal human kidney (HK-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Path to Sauristolactam: A Technical Guide to its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sauristolactam, a phenanthrene-type alkaloid found in plants such as Saururus chinensis, belongs to the aristolactam class of compounds. These molecules are biosynthetically derived from aristolochic acids, which are themselves products of the well-established benzylisoquinoline alkaloid (BIA) pathway. While the upstream portion of this pathway, originating from the amino acid tyrosine, is well-characterized, the specific enzymatic steps leading to the formation of aristolochic acids and their subsequent conversion to aristolactams like this compound in plants remain an area of active investigation. This technical guide synthesizes the current understanding of the putative biosynthetic pathway of this compound, details relevant experimental protocols for pathway elucidation, and presents quantitative data from related compounds to provide a comprehensive resource for researchers in natural product biosynthesis and drug development.
The Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is intricately linked to the metabolism of aristolochic acids. Evidence suggests that aristolactams are formed via the reduction of the nitro group of corresponding aristolochic acids. The entire pathway is believed to commence with the amino acid L-tyrosine, which serves as the primary building block.
From L-Tyrosine to Benzylisoquinoline Alkaloids (BIAs)
The initial steps of the pathway are shared with the biosynthesis of a vast array of benzylisoquinoline alkaloids. L-tyrosine is converted through a series of enzymatic reactions to (S)-norcoclaurine, the central precursor to most BIAs. Key intermediates in this segment of the pathway include dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).
The Uncharted Territory: From BIAs to Aristolochic Acid
The precise enzymatic transformations from the central BIA intermediate, likely a protoberberine or aporphine alkaloid, to aristolochic acid are not yet fully elucidated. However, it is hypothesized that a 4,5-dioxoaporphine intermediate may play a crucial role in the formation of the characteristic phenanthrene scaffold of aristolochic acids and aristolactams in plants. This transformation likely involves a series of oxidative and rearrangement reactions catalyzed by enzymes such as cytochrome P450 monooxygenases and other oxidoreductases.
The Final Step: Reduction to this compound
The conversion of aristolochic acid I to its corresponding lactam, aristolactam I, involves the reduction of the nitro group. While this process is well-documented in mammalian systems, catalyzed by enzymes like NAD(P)H:quinone oxidoreductase and cytochrome P450s, the specific plant enzymes responsible for this conversion are yet to be definitively identified. It is highly probable that plants employ a similar enzymatic strategy, utilizing oxidoreductases or peroxidases to catalyze this final step in this compound biosynthesis.
Visualizing the Pathway and Experimental Workflows
To facilitate a clearer understanding of the proposed biosynthetic route and the experimental strategies for its elucidation, the following diagrams are provided.
Caption: A putative biosynthetic pathway for this compound starting from L-tyrosine.
Caption: A generalized experimental workflow for the identification and characterization of biosynthetic enzymes.
Quantitative Data
Direct quantitative data for the biosynthesis of this compound is scarce. However, data from studies on aristolochic acids and aristolactams in various Aristolochia species can provide a valuable reference for expected concentrations and analytical method development.
| Compound | Plant Species | Tissue | Concentration Range (µg/g) | Analytical Method |
| Aristolochic Acid I | Aristolochia contorta | Fruit (seed) | Not specified (major component) | UHPLC-QTOF-MS |
| Aristolochic Acid II | Aristolochia contorta | Fruit (seed) | Not specified (major component) | UHPLC-QTOF-MS |
| Aristolactam I | Aristolochia mollissima | - | Not specified (detected) | UPLC-QTOF-MS/MS |
| Aristolactam II | Aristolochia mollissima | - | Not specified (detected) | UPLC-QTOF-MS/MS |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Protocol for Preparation of Crude Enzyme Extracts from Saururus chinensis
-
Plant Material: Harvest fresh, young leaves of Saururus chinensis. Immediately freeze in liquid nitrogen and store at -80°C.
-
Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction Buffer: Resuspend the powder in 3 volumes (w/v) of ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone).
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Desalting: Desalt the supernatant using a desalting column (e.g., Sephadex G-25) equilibrated with the extraction buffer without polyvinylpyrrolidone.
-
Storage: The resulting desalted crude enzyme extract can be used immediately for enzyme assays or stored at -80°C.
Protocol for a Putative Nitroreductase Assay
This assay is designed to test for the enzymatic conversion of aristolochic acid I to this compound.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
1 mM Aristolochic Acid I (substrate)
-
1 mM NADPH or NADH (cofactor)
-
Crude enzyme extract (10-100 µg of total protein)
-
Total volume: 100 µL
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or ethyl acetate.
-
Extraction: Vortex the mixture and centrifuge to pellet the precipitated protein. Collect the supernatant containing the product.
-
Analysis: Analyze the supernatant for the presence of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the retention time and mass spectrum with an authentic standard of this compound.
Protocol for Heterologous Expression and Characterization of a Candidate Enzyme
Once a candidate gene (e.g., a putative oxidoreductase) is identified, its function can be confirmed through heterologous expression.
-
Gene Cloning: Amplify the full-length coding sequence of the candidate gene from Saururus chinensis cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Heterologous Expression: Transform the expression construct into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression according to the vector's requirements (e.g., with IPTG for pET vectors).
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Assays: Perform enzyme assays as described in Protocol 4.2 using the purified recombinant enzyme to confirm its activity and determine its kinetic parameters (Km and Vmax) for the substrate and cofactor.
Future Outlook
The complete elucidation of the this compound biosynthetic pathway in plants presents an exciting challenge with significant implications for metabolic engineering and the production of novel pharmaceuticals. The application of modern 'omics' technologies, including transcriptomics and proteomics, will be instrumental in identifying the missing enzymes. Co-expression analysis of candidate genes with known BIA pathway genes in Saururus chinensis could provide strong leads. Furthermore, the functional characterization of these enzymes through heterologous expression and in vitro assays will be crucial to definitively map out this intriguing biosynthetic route. The knowledge gained will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of this compound and related compounds with potential therapeutic value.
Spectroscopic Profile of Sauristolactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Sauristolactam, an aristolactam analog isolated from Saururus cernuus. The information presented herein is intended to support research and development activities involving this natural product.
Core Spectroscopic Data
The following tables summarize the available quantitative mass spectrometry and nuclear magnetic resonance (NMR) data for this compound.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry has been utilized to determine the molecular formula and mass of this compound. The data obtained from Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) analysis is presented below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₃NO₃ | [1] |
| Calculated m/z | 279.0895 | Not available in search results |
| Measured m/z [M+H]⁺ | 279.0895 | Not available in search results |
| Retention Time (min) | 7.66 | Not available in search results |
| Key MS/MS Fragments (m/z) | 297.1232, 265.0949, 237.0810 | Not available in search results |
Nuclear Magnetic Resonance (NMR) Data
The definitive structural elucidation of this compound was first reported by Rao and Reddy in 1990 through the analysis of its ¹H and ¹³C NMR spectra. This compound is identified as the lactam of 10-aminomethyl-3-hydroxy-4-methoxyphenanthrene-1-carboxylic acid[1]. While the original publication contains the specific chemical shift and coupling constant data, this information could not be fully retrieved from the available search results. The following tables are structured to present this data once obtained from the primary literature.
¹H NMR Spectroscopic Data (Solvent, Frequency)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
¹³C NMR Spectroscopic Data (Solvent, Frequency)
| Carbon | Chemical Shift (δ, ppm) |
| Data not available in search results |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of this compound, based on standard practices for the characterization of aristolactam alkaloids.
Isolation of this compound
This compound was first isolated from the extract of Saururus cernuus[1]. A general procedure for the isolation of aristolactams from plant material involves the following steps:
-
Extraction : The dried and powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature or under reflux.
-
Fractionation : The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography : The fraction containing the target aristolactams is further purified using chromatographic techniques. This often involves multiple steps, including:
-
Column Chromatography : Using silica gel or other stationary phases with a gradient elution system of solvents like hexane, ethyl acetate, and methanol.
-
Preparative Thin-Layer Chromatography (pTLC) : For final purification of the isolated compounds.
-
Mass Spectrometry (UPLC-QTOF-MS/MS)
The mass spectrometry data for this compound was obtained using a UPLC-QTOF-MS/MS system. A typical protocol for such an analysis would involve:
-
Chromatographic Separation (UPLC) :
-
Column : A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase : A gradient elution with a binary solvent system, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate : A constant flow rate, typically around 0.3-0.5 mL/min.
-
Injection Volume : A small volume of the sample solution (e.g., 1-5 µL) is injected.
-
-
Mass Spectrometry (QTOF-MS/MS) :
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode is typically used for aristolactams.
-
Scan Mode : Data is acquired in a full scan mode to determine the precursor ion mass and in a product ion scan mode (MS/MS) to obtain fragmentation patterns.
-
Collision Energy : A specific collision energy is applied in the collision cell to induce fragmentation of the precursor ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The acquisition of ¹H and ¹³C NMR spectra for the structural elucidation of aristolactams generally follows these procedures:
-
Sample Preparation : A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube.
-
¹H NMR Spectroscopy :
-
Standard one-dimensional ¹H NMR spectra are recorded to determine the chemical shifts and coupling constants of the protons.
-
-
¹³C NMR Spectroscopy :
-
Proton-decoupled ¹³C NMR spectra are acquired to determine the chemical shifts of the carbon atoms.
-
-
2D NMR Spectroscopy :
-
To aid in the complete assignment of proton and carbon signals, various 2D NMR experiments are often employed, including:
-
COSY (Correlation Spectroscopy) : To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range correlations between protons and carbons.
-
-
Logical Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
Sauristolactam: A Technical Guide to its Physical and Chemical Properties for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sauristolactam is a naturally occurring aristolactam alkaloid isolated from the aerial parts of Saururus chinensis (Lour.) Baill.[1]. It has garnered significant interest in the scientific community due to its promising biological activities, including neuroprotective effects against glutamate-induced toxicity and inhibition of osteoclast differentiation. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of its known signaling pathways to support further research and drug development efforts.
Physical and Chemical Properties
Quantitative data for the physical and chemical properties of this compound are limited in the available literature. To provide a useful reference, the following tables summarize the known properties of this compound and a structurally similar aristolactam, Aristolactam BII, which is also found in Saururus chinensis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃NO₃ | [2] |
| Molecular Weight | 279.29 g/mol | [2] |
| CAS Number | 128533-02-8 | [2] |
| Appearance | Solid (Specific color not detailed) | [3] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store at -20°C (powder) or -80°C (in solvent) | [3] |
Table 2: Physical and Chemical Properties of Aristolactam BII (a related compound)
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃NO₃ | [5][6] |
| Molecular Weight | 279.3 g/mol | [5][6] |
| CAS Number | 53948-09-7 | [5][6] |
| Appearance | Yellow powder | [5][6] |
| Melting Point | 264-265 °C | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |
| UV-Vis (λmax in EtOH) | 232, 263, 276, 287, 319, 396 nm | [7] |
Note: The data for Aristolactam BII is provided as a reference due to the limited availability of experimental data for this compound. Researchers should independently verify the properties of this compound.
Spectral Data
-
¹H-NMR Spectroscopy: Proton NMR would be used to elucidate the structure of the molecule by identifying the chemical environment of each hydrogen atom. Expected signals would correspond to the aromatic protons on the phenanthrene ring system, the methoxy group, the N-methyl group, and the hydroxyl group.
-
¹³C-NMR Spectroscopy: Carbon-13 NMR would provide information on the number and types of carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon of the lactam, the aromatic carbons, the methoxy carbon, and the N-methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in this compound. Key expected peaks would include those for the O-H stretch of the hydroxyl group, the N-H stretch of the lactam (if tautomerism occurs, though the N-methyl form is depicted), the C=O stretch of the lactam, C-O stretching of the methoxy group and the phenol, and C=C stretching of the aromatic rings.
-
UV-Vis Spectroscopy: The ultraviolet-visible spectrum would reveal the electronic transitions within the molecule, characteristic of its extended aromatic system. As seen with the related Aristolactam BII, multiple absorption maxima are expected.
Experimental Protocols
Isolation of this compound from Saururus chinensis
The following is a generalized protocol for the isolation of aristolactams from Saururus chinensis based on common phytochemical extraction and purification techniques.
Caption: Workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered aerial parts of Saururus chinensis are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract[9].
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent like petroleum ether followed by a medium polarity solvent such as ethyl acetate. The ethyl acetate fraction, which contains this compound, is collected and concentrated[9].
-
Chromatographic Purification: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound[9][10].
Glutamate-Induced Neurotoxicity Assay
This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Caption: Workflow for the glutamate-induced neurotoxicity assay.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains and cultured in appropriate media for 10-14 days to allow for maturation[11].
-
Treatment: Neurons are pre-treated with varying concentrations of this compound for a designated period (e.g., 1 to 24 hours). Subsequently, glutamate (e.g., 50-100 µM) is added to the culture medium for a short duration (e.g., 5-15 minutes) to induce excitotoxicity[11].
-
Assessment of Neuroprotection: After glutamate exposure, the cells are washed and incubated in fresh medium for 24 hours. Cell viability is then assessed using methods such as the MTT assay (measures metabolic activity) or the LDH release assay (measures membrane integrity)[1]. A reduction in cell death in this compound-treated groups compared to the glutamate-only control indicates a neuroprotective effect.
RANKL-Induced Osteoclastogenesis Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on the differentiation of macrophages into osteoclasts.
Caption: Workflow for the RANKL-induced osteoclastogenesis assay.
Methodology:
-
Cell Culture: Murine macrophage cell line RAW264.7 or primary bone marrow-derived macrophages are seeded in culture plates.
-
Osteoclast Differentiation: The cells are treated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) (e.g., 50 ng/mL) to induce differentiation into osteoclasts. Concurrent treatment with various concentrations of this compound is performed. The cells are incubated for 4-6 days, with media changes every 2-3 days[12].
-
Analysis of Osteoclastogenesis: After the incubation period, the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are identified and counted as mature osteoclasts. A decrease in the number of osteoclasts in the this compound-treated groups compared to the RANKL-only control indicates inhibition of osteoclastogenesis[12].
Signaling Pathways
Inhibition of RANKL-Induced Osteoclastogenesis
This compound has been shown to inhibit the differentiation of macrophages into osteoclasts by interfering with the RANKL signaling pathway. Specifically, it prevents the activation of Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB).
Caption: this compound's inhibition of RANKL signaling.
Neuroprotection Against Glutamate-Induced Toxicity
The neuroprotective effect of this compound is suggested to be mediated by the inhibition of nitric oxide (NO) production, which is a key downstream effector of glutamate-induced excitotoxicity.
Caption: this compound's neuroprotective mechanism.
References
- 1. compoundchem.com [compoundchem.com]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saurolactam inhibits osteoclast differentiation and stimulates apoptosis of mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4.3. Tartrate-Resistant Acid Phosphatase (TRAP) Staining Assay [bio-protocol.org]
- 7. Osteoclasts Differentiation from Murine RAW 264.7 Cells Stimulated by RANKL: Timing and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Simultaneous determination of four amides in Saururus chinensis by mat" by H. Chen, J. Liu et al. [jfda-online.com]
- 10. Glutamate Excitotoxicity Assay [neuroproof.com]
- 11. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Discovery of Sauristolactam: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sauristolactam, a naturally occurring aristolactam alkaloid, has emerged as a molecule of interest due to its significant neuroprotective and anti-osteoclastogenesis properties. First isolated in 1990 from the aquatic plant Saururus cernuus, its discovery opened a new avenue for the investigation of aristolactam compounds beyond their traditional associations. This technical guide provides an in-depth historical context of this compound's discovery, detailed experimental protocols from seminal studies, a compilation of its initial biological activity data, and a visualization of the key signaling pathways it modulates.
Historical Context of Discovery
This compound was first reported in a 1990 publication in the Journal of Natural Products by K. V. Rao and G. C. S. Reddy.[1] Their research focused on the chemical constituents of Saururus cernuus, a plant not previously known to produce aristolactam-type alkaloids. In their investigation, they isolated two aristololactam analogues, one of which was the known compound aristololactam BII (also known as cepharanone B). The second was a novel compound which they named this compound.[1]
Through spectroscopic analysis, they identified this compound as the lactam of 10-aminomethyl-3-hydroxy-4-methoxyphenanthrene-1-carboxylic acid.[1] This discovery was significant as it was the first time an aristolactam had been isolated from the Saururus genus, expanding the known botanical sources of this class of compounds.
Subsequent research in the late 1990s and early 2000s further identified this compound (often referred to as Saurolactam in this context) in Saururus chinensis. A notable study by Kim et al. in 2004 highlighted its potent neuroprotective effects, sparking further interest in its therapeutic potential.
Physicochemical and Spectroscopic Data
The initial characterization of this compound by Rao and Reddy involved various spectroscopic techniques to elucidate its structure. The following table summarizes the key physicochemical and spectroscopic data reported in early studies.
| Property | Data | Reference |
| Molecular Formula | C₁₇H₁₃NO₃ | [1] |
| Molecular Weight | 279.29 g/mol | Calculated |
| Chemical Name | 10-(aminomethyl)-3-hydroxy-4-methoxyphenanthrene-1-carboxylic acid lactam | [1] |
| ¹H NMR (CDCl₃, δ ppm) | Data not fully available in initial search results. | |
| ¹³C NMR (CDCl₃, δ ppm) | Data not fully available in initial search results. |
Experimental Protocols
Isolation of this compound from Saururus cernuus
The original isolation procedure described by Rao and Reddy provides a foundational method for obtaining this compound from its natural source.
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
Protocol Details:
-
Extraction: Dried and powdered aerial parts of Saururus cernuus are macerated with 95% ethanol at room temperature.
-
Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude residue.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning using solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The fraction containing this compound (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography over silica gel.
-
Elution: The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, with increasing polarity.
-
Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions rich in this compound are combined and further purified by recrystallization to yield the pure compound.
Glutamate-Induced Neurotoxicity Assay
The neuroprotective effects of this compound were first quantitatively assessed against glutamate-induced toxicity in primary cultured rat cortical cells by Kim et al. (2004).
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Protocol Details:
-
Cell Culture: Primary cortical neurons are prepared from fetal rats and cultured in appropriate media.
-
Treatment: After a set period in culture (e.g., 7-10 days), the cells are treated with varying concentrations of this compound.
-
Toxicity Induction: Following a short pre-incubation with this compound, glutamate is added to the culture medium to induce excitotoxicity.
-
Incubation: The cells are incubated for 24 hours in the presence of glutamate and this compound.
-
Viability Assessment: Cell viability is determined using a quantitative method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with this compound and glutamate to control groups (untreated, glutamate only).
RANKL-Induced Osteoclastogenesis Assay
The inhibitory effect of this compound on osteoclast differentiation is assessed using an in vitro model with bone marrow-derived macrophages (BMMs) stimulated with Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).
Protocol Details:
-
BMM Isolation: Bone marrow cells are harvested from the femurs and tibias of mice and cultured in the presence of M-CSF (Macrophage colony-stimulating factor) to generate BMMs.
-
Osteoclast Differentiation: BMMs are seeded in culture plates and treated with RANKL and M-CSF to induce differentiation into osteoclasts. Concurrently, different concentrations of this compound are added to the culture medium.
-
TRAP Staining: After several days of culture (typically 4-6 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are identified as osteoclasts and counted.
-
Bone Resorption Assay: To assess osteoclast function, BMMs are cultured on bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates) under the same conditions as above. After the culture period, the cells are removed, and the resorption pits are visualized and quantified.
Biological Activity and Mechanism of Action
Neuroprotective Activity
Early studies demonstrated that this compound possesses significant neuroprotective activity against glutamate-induced excitotoxicity in primary cultured rat cortical cells.
| Assay | Endpoint | Result | Reference |
| Glutamate-induced neurotoxicity | Cell Viability | Significant protection | |
| Nitric Oxide Production | Inhibition | Reduced NO production |
The proposed mechanism for its neuroprotective effect involves the inhibition of nitric oxide (NO) production. Glutamate-induced excitotoxicity leads to an overactivation of NMDA receptors, resulting in an influx of Ca²⁺ and subsequent activation of neuronal nitric oxide synthase (nNOS), leading to the production of neurotoxic levels of NO. This compound appears to mitigate this by inhibiting the overproduction of NO.
Signaling Pathway of this compound's Neuroprotective Effect
Caption: Proposed mechanism of this compound's neuroprotection.
Anti-Osteoclastogenesis Activity
This compound has also been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the interference with the RANKL signaling pathway.
| Assay | Endpoint | Result |
| RANKL-induced Osteoclastogenesis | TRAP-positive cell formation | Inhibition |
| Bone Resorption | Pit formation assay | Reduction in resorption |
The binding of RANKL to its receptor RANK on osteoclast precursors triggers a signaling cascade involving the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and subsequent expression of osteoclast-specific genes. This compound is thought to inhibit this process by suppressing the activation of key signaling molecules within this pathway.
Signaling Pathway of this compound's Anti-Osteoclastogenesis Effect
References
Sauristolactam Analogs: A Technical Guide to Their Natural Occurrence, Bioactivity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sauristolactam and its analogs, a class of aristolactam alkaloids, have garnered significant interest in the scientific community for their notable biological activities, particularly their potential as anticancer agents. These phenanthrene lactam compounds are found in various plant species and have demonstrated cytotoxicity against a range of cancer cell lines. This technical guide provides a comprehensive overview of the natural occurrence of this compound analogs, detailed experimental protocols for their isolation and synthesis, a summary of their cytotoxic activities, and an exploration of their mechanisms of action, including relevant signaling pathways.
Natural Occurrence of this compound and its Analogs
This compound was first isolated from the plant Saururus cernuus[1]. Its analogs are predominantly found in plants belonging to the Aristolochiaceae family, with the Aristolochia and Goniothalamus genera being rich sources. These compounds are part of a larger group of aporphinoid alkaloids.
Table 1: Natural Occurrence of Selected this compound Analogs
| Compound Name | Natural Source(s) | Reference(s) |
| This compound | Saururus cernuus | [1] |
| Aristolactam I | Goniothalamus velutinus, Aristolochia species | [2] |
| Aristolactam BII (Cepharanone B) | Saururus cernuus, Goniothalamus velutinus | [1][2] |
| Aristolactam AII | Goniothalamus velutinus | [2] |
| Aristolactam AIII | Various Aristolochia species | [3] |
| Velutinam | Goniothalamus velutinus | [2] |
| Piperolactam A | Various Piper species | [4] |
| N-methyl piperolactam A | Various Piper species | [4] |
Experimental Protocols
Isolation of Aristolactam Analogs from Plant Material
The isolation of aristolactam analogs from plant sources typically involves solvent extraction followed by chromatographic separation. The following is a general protocol based on methods described for the isolation of these compounds from Goniothalamus velutinus and Aristolochia bracteolata[2][5][6].
Workflow for Isolation of Aristolactam Analogs
Caption: General workflow for the isolation of aristolactam analogs from plant materials.
Detailed Methodology:
-
Plant Material Preparation: The dried and powdered plant material (e.g., 1.0 kg of stem bark) is subjected to extraction.
-
Extraction: Sequential extraction is performed using a Soxhlet apparatus with solvents of increasing polarity, such as petroleum ether, dichloromethane (CH2Cl2), and methanol (MeOH)[2].
-
Partitioning: The crude methanol extract is partitioned between chloroform and water to separate compounds based on their polarity[5][6].
-
Column Chromatography: The chloroform-soluble fraction is subjected to silica gel column chromatography. A gradient elution system, for example, starting with petroleum ether-diethyl ether and gradually increasing the polarity with dichloromethane-methanol, is used to separate the components[2][5][6].
-
Fraction Collection and Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compounds.
-
Preparative TLC (PTLC): Fractions showing the presence of aristolactam analogs are further purified using PTLC with an appropriate solvent system (e.g., petroleum ether:diethyl ether, 1:2) to yield the pure compounds[2].
Total Synthesis of this compound and its Analogs
The chemical synthesis of this compound and its analogs has been achieved through various methods, with the Suzuki-Miyaura coupling reaction being a key step in several approaches[7]. Another efficient method involves a synergistic combination of C-H bond activation and a dehydro-Diels-Alder reaction[8].
Synthetic Workflow via Synergistic C-H Activation and dehydro-Diels-Alder Reaction
Caption: Synthetic pathway to aristolactam analogs using C-H activation and a dehydro-Diels-Alder reaction.
Key Synthetic Steps (based on synergistic C-H activation and dehydro-Diels-Alder reaction)[8]:
-
Preparation of 3-Methyleneisoindolin-1-ones: This is achieved through a ruthenium-catalyzed oxidative cyclization of aromatic amides with vinyl sulfone.
-
dehydro-Diels-Alder Reaction: The resulting 3-methyleneisoindolin-1-ones undergo a dehydro-Diels-Alder reaction with benzynes.
-
Desulfonylation: The cycloaddition is followed by a fluoride ion-mediated cleavage of the sulfonyl group to yield the final aristolactam derivatives. This method is advantageous for its efficiency and compatibility with various functional groups[8].
Cytotoxic Activity of this compound Analogs
This compound and its analogs have demonstrated moderate to potent cytotoxic activity against a variety of human cancer cell lines. Synthetic derivatives have often shown enhanced potency compared to their naturally occurring counterparts[4].
Table 2: Cytotoxicity of Selected this compound Analogs against Human Cancer Cell Lines
| Compound | Cell Line | Activity Metric | Value (µM) | Reference(s) |
| Aristolactam AIIIa | HeLa | IC50 | 7-30 | [3] |
| Aristolactam AIIIa | A549 | IC50 | 7-30 | [3] |
| Aristolactam AIIIa | HGC | IC50 | 7-30 | [3] |
| Aristolactam AIIIa | HCT-8/V | IC50 | 3.55 | [3] |
| Velutinam | A549 | IC50 | 21.57 µg/mL | [2][9] |
| Velutinam | HEK 293 | IC50 | 13.28 µg/mL | [2][9] |
| Velutinam | CaSki | IC50 | 10.97 µg/mL | [2][9] |
| Synthetic Aristolactam Derivatives | Broad Panel | GI50 | Submicromolar | [4] |
Note: Conversion of µg/mL to µM depends on the molecular weight of the specific compound.
Mechanism of Antitumor Action
The antitumor effects of aristolactam analogs, such as aristolactam BII and AII, are primarily attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells[10].
Signaling Pathway for Aristolactam-Induced Apoptosis and Cell Cycle Arrest
Caption: Proposed signaling pathway for the antitumor action of aristolactam analogs.
The mechanism involves the modulation of key regulatory proteins:
-
Cell Cycle Arrest: Aristolactam analogs have been shown to downregulate the expression of cyclins (Cyclin E, Cyclin A) and cyclin-dependent kinases (CDK2, Cdc2/CDK1). Concurrently, they upregulate the expression of CDK inhibitors such as p21, p27, and the tumor suppressor p53. This leads to cell cycle arrest, predominantly in the S or G2/M phase, thereby inhibiting cancer cell proliferation[10].
-
Induction of Apoptosis: These compounds promote apoptosis through both intrinsic and extrinsic pathways. They increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio, along with the activation of initiator caspases (Caspase 8) and executioner caspases (Caspase 3), leads to programmed cell death[10].
Conclusion
This compound and its analogs represent a promising class of natural products with significant potential for the development of novel anticancer therapies. Their natural abundance in various plant species, coupled with the development of efficient synthetic routes, makes them accessible for further investigation. The elucidation of their mechanism of action, involving the induction of cell cycle arrest and apoptosis, provides a solid foundation for future drug design and optimization efforts. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Chemistry of Saururus cernuus, V. This compound and other nitrogenous constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of aristolactam alkaloids from the stem bark of <i>Goniothalamus velutinus</i> (Airy Shaw) and their biological activities - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of aristolactam analogues and evaluation of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioone.org [bioone.org]
- 7. Total synthesis of the aristolochic acids, their major metabolites, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioactivities and action mechanisms of active compounds from Hottuynia cordata Thunb on human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: A Technical Guide to the Potential of Sauristolactam
For Immediate Release
This technical guide provides an in-depth analysis of the potential therapeutic targets of Sauristolactam, a naturally occurring aristolactam derivative. Synthesizing current preclinical data, this document offers researchers, scientists, and drug development professionals a comprehensive overview of its anti-cancer activities, focusing on its molecular mechanisms of action. This guide details its effects on key signaling pathways, apoptosis, and cell cycle progression, supported by quantitative data and detailed experimental protocols.
Core Therapeutic Target: The JAK/STAT Signaling Pathway
A growing body of evidence points to the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway as a primary target of this compound. The aberrant activation of the STAT3 signaling pathway is a hallmark of numerous cancers, promoting cell proliferation, survival, and drug resistance.[1][2][3][4] this compound has been shown to interfere with this pathway, although the precise mechanism of direct inhibition is still under investigation. It is hypothesized that this compound may directly or indirectly inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus where it would otherwise activate the transcription of oncogenes.[1][2][3]
Anti-Cancer Efficacy: Cytotoxicity and Cell Cycle Arrest
This compound, also referred to as Aristolactam AIIIa in some literature, has demonstrated significant cytotoxic effects across a range of cancer cell lines. This activity is characterized by a dose-dependent inhibition of cell proliferation.[5][6]
| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| HeLa | Cervical Cancer | 7-30 | [5] |
| A549 | Lung Cancer | 7-30 | [5] |
| HGC | Gastric Cancer | 7-30 | [5] |
| HCT-8/V | Colon Cancer (drug-resistant) | 3.55 | [5] |
| HK-2 | Human Kidney (for cytotoxicity comparison) | < cepharanone B and aristolactam AII | [6] |
Table 1: Cytotoxicity (IC50 values) of this compound (Aristolactam AIIIa) in various cell lines.
Mechanistically, the anti-proliferative effects of this compound are linked to its ability to induce cell cycle arrest, primarily at the G2/M phase.[5] Treatment of HeLa cells with this compound led to a significant increase in the population of cells in the G2/M phase, suggesting an interference with mitotic progression.[5]
Induction of Apoptosis
In addition to cell cycle arrest, this compound is a potent inducer of apoptosis, or programmed cell death. Treatment with this compound has been shown to increase the sub-G0/G1 cell population, a hallmark of apoptosis.[5] This pro-apoptotic activity is a critical component of its anti-cancer potential.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in the action of this compound and a general workflow for its pre-clinical evaluation.
Figure 1: Potential mechanism of this compound on the JAK/STAT3 signaling pathway.
Figure 2: A general experimental workflow for assessing the anti-cancer effects of this compound.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is proportional to the number of viable cells.[7][8]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., serial dilutions from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[10][11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[12]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To analyze the effect of this compound on cell cycle distribution.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.[13][14]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[13]
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature and analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate cell populations:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Western Blot Analysis for STAT3 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of STAT3.
Principle: Western blotting is used to detect specific proteins in a sample. Following separation by gel electrophoresis and transfer to a membrane, proteins of interest are detected using specific antibodies.[19][20][21]
Procedure:
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.[22][23]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 to determine the effect of this compound on STAT3 phosphorylation.
Future Directions
While the current data strongly suggests that this compound is a promising anti-cancer agent, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Direct Target Identification: Determining the direct molecular target(s) of this compound within the JAK/STAT pathway and other relevant signaling cascades.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of various cancers.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.
This technical guide provides a foundational understanding of the potential therapeutic targets of this compound. The presented data and protocols offer a framework for further research and development of this promising natural product as a novel anti-cancer agent.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel STAT3 phosphorylation inhibitors exhibit potent growth-suppressive activity in pancreatic and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 17. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stat3 Antibody | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Isolation of Sauristolactam from Saururus cernuus
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sauristolactam, an aristolactam analog, has been isolated from the plant Saururus cernuus. Aristolactams are a class of phenanthrene alkaloids that have garnered significant interest due to their diverse biological activities, including potential cytotoxic and anti-inflammatory properties. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from dried plant material of Saururus cernuus. The methodology is based on established procedures for the isolation of related aristolactam compounds from plant sources.
Experimental Protocols
Plant Material Preparation
-
Collection and Identification: Collect fresh aerial parts of Saururus cernuus. Ensure proper botanical identification of the plant material.
-
Drying: Air-dry the plant material in the shade at room temperature until a constant weight is achieved to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. A finer particle size increases the surface area for efficient extraction.
Extraction
This protocol utilizes a solvent extraction method optimized for aristolactam compounds.
-
Solvent Selection: An 80% aqueous methanol solution is recommended for optimal extraction efficiency of aristolactams.[1]
-
Extraction Procedure:
-
Weigh 500 g of the powdered plant material.
-
Macerate the powder in 5 L of 80% methanol (1:10 solid-to-solvent ratio) in a large glass container.
-
Agitate the mixture periodically for 48 hours at room temperature.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.
-
Fractionation
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Solvent System: A chloroform-water partitioning system is effective for separating aristolactams.
-
Fractionation Procedure:
-
Suspend the crude methanolic extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Perform successive extractions with chloroform (3 x 500 mL).
-
Combine the chloroform fractions, as aristolactams are expected to partition into the organic phase.
-
Dry the combined chloroform extract over anhydrous sodium sulfate.
-
Filter and concentrate the chloroform extract to dryness under reduced pressure to obtain the chloroform fraction.
-
Purification by Column Chromatography
The chloroform fraction is further purified using silica gel column chromatography to isolate this compound.
-
Stationary Phase: Silica gel (60-120 mesh) is a suitable adsorbent.
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane.
-
Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry.
-
Wash the packed column with n-hexane until the bed is stable.
-
-
Sample Loading:
-
Dissolve the dried chloroform fraction in a minimal amount of chloroform.
-
Adsorb the dissolved sample onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol. A suggested gradient is as follows:
-
n-hexane:ethyl acetate (9:1, v/v)
-
n-hexane:ethyl acetate (1:1, v/v)
-
100% ethyl acetate
-
ethyl acetate:methanol (9:1, v/v)
-
-
Collect fractions of 20-25 mL.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates.
-
Use a suitable solvent system for TLC, such as chloroform:methanol (95:5, v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., Dragendorff's reagent for alkaloids).
-
Pool the fractions containing the compound with the expected Rf value for this compound.
-
Final Purification by Preparative TLC (PTLC)
For obtaining highly pure this compound, a final purification step using PTLC may be necessary.
-
Plate Preparation: Use pre-coated silica gel PTLC plates.
-
Sample Application: Apply the pooled and concentrated fractions as a narrow band onto the PTLC plate.
-
Development: Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 98:2, v/v).
-
Visualization and Isolation:
-
Visualize the developed plate under UV light.
-
Scrape the band corresponding to this compound.
-
Elute the compound from the silica gel with chloroform:methanol (1:1, v/v).
-
Filter and evaporate the solvent to yield pure this compound.
-
Data Presentation
The following table summarizes the expected quantitative data based on typical isolation procedures for related compounds. Actual yields may vary depending on the plant material and experimental conditions.
| Parameter | Value/Range | Reference |
| Extraction | ||
| Plant Material (Dried) | 500 g | - |
| Extraction Solvent | 80% Methanol in Water | [1] |
| Solid-to-Solvent Ratio | 1:10 (w/v) | - |
| Extraction Time | 3 x 48 hours | - |
| Crude Methanol Extract Yield | 5 - 10% (w/w) | General estimate |
| Fractionation | ||
| Chloroform Fraction Yield | 1 - 2% (w/w of crude extract) | General estimate |
| Purification | ||
| Column Chromatography Stationary Phase | Silica Gel (60-120 mesh) | - |
| PTLC Stationary Phase | Silica Gel GF254 | - |
| Final Yield of this compound | 0.01 - 0.05% (w/w of dried plant material) | General estimate |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Conceptual Signaling Pathway of Aristolactam Activity
Aristolactams, including this compound, are metabolites of aristolochic acids and are implicated in their biological activity. The proposed mechanism involves metabolic activation leading to the formation of DNA adducts, which can induce cellular responses such as apoptosis and cell cycle arrest.
Caption: Conceptual pathway of Aristolactam's biological activity.
References
Application Notes and Protocols for Sauristolactam in Cancer Cell Line Studies
For: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Sauristolactam, a member of the aristolactam family of alkaloids, has emerged as a compound of interest in oncology research due to its potential anticancer activities. Structurally related to aristolochic acid, this compound and its analogues have demonstrated the ability to inhibit the proliferation of various cancer cell lines. These compounds primarily exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing the uncontrolled division of cancer cells. The underlying mechanisms involve the modulation of key signaling pathways that regulate cell survival and proliferation. These application notes provide an overview of the utility of this compound in cancer cell line studies, supported by experimental data on related compounds and detailed protocols for key assays.
Mechanism of Action
This compound and related aristolactams have been shown to exhibit moderate to potent antitumor activities.[1] Their primary mechanisms of action in cancer cells are the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: Aristolactams trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is evidenced by the upregulation of pro-apoptotic proteins such as Bax and caspases-3 and -8, alongside the downregulation of the anti-apoptotic protein Bcl-2. The cleavage of Poly (ADP-ribose) polymerase (PARP) is another indicator of apoptosis induced by these compounds.
-
Cell Cycle Arrest: Treatment with aristolactam analogues leads to the arrest of cancer cells in the S or G2/M phases of the cell cycle. This is achieved by modulating the expression of key cell cycle regulatory proteins. An increase in the expression of tumor suppressor proteins p53, p21, and p27 is observed, which in turn inhibits the activity of cyclin-dependent kinases (CDKs). Consequently, the levels of cyclin E, cyclin A, CDK2, and cdc2 (CDK1) are reduced, halting cell cycle progression.
-
Signaling Pathway Modulation: The anticancer effects of aristolactams are mediated through the disruption of critical signaling pathways. The p53 signaling pathway is a key target, leading to the transcriptional activation of genes involved in cell cycle arrest and apoptosis. Furthermore, there is evidence suggesting the involvement of the STAT3 signaling pathway, a crucial regulator of cell proliferation and survival in many cancers.[2][3]
Applications in Cancer Research
This compound can be utilized in a variety of in vitro cancer cell line studies to:
-
Evaluate its cytotoxic and anti-proliferative effects on a panel of cancer cell lines.
-
Elucidate the molecular mechanisms of apoptosis and cell cycle arrest.
-
Investigate its impact on specific cancer-related signaling pathways, such as the p53 and STAT3 pathways.
-
Assess its potential for synergistic effects when used in combination with other chemotherapeutic agents.
-
Serve as a lead compound for the development of novel anticancer drugs with improved efficacy and reduced toxicity.
Data Presentation
While specific IC50 values for this compound are not widely available in the public domain, the following table summarizes the cytotoxic activities of structurally related aristolactam compounds against various human cancer cell lines. This data provides a valuable reference for the potential efficacy of this compound.
| Compound | Cancer Cell Line | Cell Type | IC50 (µg/mL) | Citation |
| Velutinam | A549 | Lung Adenocarcinoma | 21.57 | [4] |
| Velutinam | HEK 293 | Embryonic Kidney | 13.28 | [4] |
| Velutinam | CaSki | Cervical Carcinoma | 10.97 | [4] |
| Aristolactam AIIIa | HeLa | Cervical Cancer | Not specified | [5] |
| Aristolactam BII | A549 | Lung Adenocarcinoma | Not specified | |
| Aristolactam AII | A549 | Lung Adenocarcinoma | Not specified |
Experimental Protocols
1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis software.
2. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with and without this compound at a predetermined concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses PI staining to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet (1 x 10^6 cells) in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add 500 µL of PI staining solution (50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
4. Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, p21, Bcl-2, Bax, Caspase-3, STAT3, p-STAT3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in lysis buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel for separation based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
References
- 1. rsc.org [rsc.org]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Sauristolactam: A Promising Natural Product for Anti-Cancer Drug Development
Application Notes and Protocols for Researchers
Sauristolactam, a naturally occurring aristolactam alkaloid, and its derivatives have emerged as promising candidates in the field of oncology research. Exhibiting potent cytotoxic and anti-proliferative activities against a range of cancer cell lines, these compounds are attracting significant interest for their potential as novel anti-cancer agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the anti-cancer properties of this compound and its analogues, with a particular focus on the derivative KO-202125.
Mechanism of Action
This compound and its derivatives exert their anti-cancer effects through a multi-targeted mechanism. Key molecular targets include:
-
Cyclooxygenase-2 (COX-2): The this compound derivative KO-202125 has been shown to inhibit the expression and activity of COX-2, an enzyme often overexpressed in various cancers and implicated in inflammation and cell proliferation.
-
Epidermal Growth Factor Receptor (EGFR): KO-202125 also functions as a novel inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in cancer cell growth, survival, and metastasis. Inhibition of EGFR phosphorylation by KO-202125 has been observed in EGFR-overexpressing cancer cells[1][2][3].
The inhibition of these key targets by this compound derivatives leads to the modulation of downstream signaling pathways, primarily the PI3K/Akt/Wnt signaling cascade . This disruption of critical cellular signaling ultimately results in the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the reported 50% inhibitory concentration (IC50) values of the this compound derivative KO-202125 in various human cancer cell lines. This data highlights the potent and selective anti-proliferative activity of this compound.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| KB | Oral Squamous Carcinoma | Not explicitly stated, but showed significant decrease in viable cells in a concentration-dependent manner. | Not specified | |
| MDA-MB-231 | Breast Cancer (ER-negative, EGFR-overexpressing) | More effective growth inhibition than gefitinib. | Not specified | [1][3] |
| SK-BR-3 | Breast Cancer (EGFR-overexpressing) | Effective inhibition of cell growth. | Not specified | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and its derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or its derivative (e.g., KO-202125) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the this compound compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of the this compound compound for the specified time.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-β-catenin, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
For loading control, strip the membrane and re-probe with an antibody against a housekeeping protein like β-actin.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound or its derivative formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure the tumor volume (Volume = 0.5 x length x width²) and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, Western blotting).
-
Plot the tumor growth curves and analyze the data for statistical significance.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows.
Caption: Mechanism of action of the this compound derivative KO-202125.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Caption: General workflow for Western blot analysis.
Caption: Workflow for the in vivo tumor xenograft model.
References
- 1. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. pubcompare.ai [pubcompare.ai]
- 3. The in vitro and in vivo anti-tumor effect of KO-202125, a this compound derivative, as a novel epidermal growth factor receptor inhibitor in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro and in vivo anti‐tumor effect of KO‐202125, a this compound derivative, as a novel epidermal growth factor receptor inhibitor in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sauristolactam in Anti-inflammatory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sauristolactam, a member of the aristolactam class of alkaloids, presents a promising scaffold for the development of novel anti-inflammatory agents. While direct research on this compound's anti-inflammatory properties is emerging, studies on structurally related aristolactams, such as aristolactam BII, have demonstrated significant anti-inflammatory effects. These compounds have been shown to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the reduction of inflammatory mediators. This document provides a comprehensive overview of the potential applications of this compound in anti-inflammatory research, including detailed protocols for in vitro and in vivo assays that can be adapted to evaluate its efficacy. The methodologies outlined are based on established protocols used for analogous compounds and provide a robust framework for investigating the anti-inflammatory mechanism of action of this compound.
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of aristolactam-type compounds are believed to be mediated through the modulation of critical signaling pathways involved in the inflammatory cascade. Two of the most important pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) and lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[3][4] This allows NF-κB to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.[5] Inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development.
MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade that regulates a variety of cellular processes, including inflammation.[6] It consists of a series of protein kinases that are activated in response to extracellular stimuli.[7] The three main subfamilies of MAPKs involved in inflammation are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[6] Activation of these kinases leads to the phosphorylation of various transcription factors and enzymes that are involved in the production of inflammatory mediators.[8] For instance, the p38 MAPK pathway is known to play a critical role in the regulation of pro-inflammatory cytokine production.[8]
Quantitative Data Summary
The following table summarizes the quantitative anti-inflammatory data available for Aristolactam BII, a structurally related compound to this compound. This data can serve as a reference for designing and interpreting experiments with this compound.
| Compound | Assay | Model/System | Concentration/Dose | Observed Effect | Reference |
| Aristolactam BII | Carrageenan-induced paw edema | Mice | 50 mg/kg | 26.2 ± 7.1% swelling rate at 5h (p < 0.01) | [9] |
| Aristolactam BII | COX-1/COX-2 Inhibition | In silico docking | - | Potential inhibition via H-bonding at Ser 530 | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory potential of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of compounds.[10][11]
Materials:
-
Wistar albino rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Diclofenac sodium or Indomethacin
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, this compound (various doses), and Positive control.
-
Administer this compound or the positive control orally or intraperitoneally. The vehicle control group receives only the vehicle.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12]
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.[12]
-
Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the synthesis of prostaglandins.[13][14]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Positive controls: Indomethacin (for COX-1) and Celecoxib (for COX-2)
-
Reaction buffer (e.g., Tris-HCl buffer)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Prepare different concentrations of this compound and the positive controls.
-
In a microplate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound (this compound or control).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).
-
Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.[13]
-
Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC50 value (the concentration that causes 50% inhibition).
Determination of Pro-inflammatory Cytokine Levels
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in stimulated immune cells.
Materials:
-
RAW 264.7 macrophage cell line or primary macrophages
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium (e.g., DMEM)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Seed the macrophage cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines. A non-stimulated control group should be included.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturers' protocols.
-
Determine the dose-dependent effect of this compound on cytokine production.
Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for evaluating the anti-inflammatory activity of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Caption: MAPK signaling pathway and potential inhibition by this compound.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Sauristolactam Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sauristolactam is a naturally occurring aristolactam derivative that has garnered interest for its potential therapeutic applications. While research is ongoing, preliminary studies on related compounds and derivatives suggest that this compound may possess both anti-cancer and anti-inflammatory properties. Structurally similar aristolactams have been shown to exhibit moderate antitumor activities.[1] A synthesized derivative of this compound, KO-202125, has demonstrated notable in vitro and in vivo anti-tumor effects, acting as an inhibitor of the epidermal growth factor receptor (EGFR).[2] This suggests that this compound and its analogs could be promising candidates for further preclinical development.
These application notes provide a comprehensive overview of animal models and detailed protocols for investigating the anti-cancer and anti-inflammatory effects of this compound. Additionally, potential toxicological considerations, particularly nephrotoxicity, which is a known effect of some aristolochic acids, are addressed.
Data Presentation: In Vivo Efficacy of a this compound Derivative
The following tables summarize the in vivo anti-tumor efficacy of KO-202125, a this compound derivative, in a mouse xenograft model of human breast cancer (MDA-MB-231 cells).[2]
Table 1: Effect of KO-202125 on Tumor Volume in MDA-MB-231 Xenograft Model [2]
| Treatment Group | Day 1 (mm³) | Day 5 (mm³) | Day 9 (mm³) | Day 13 (mm³) | Day 17 (mm³) | Day 21 (mm³) | Day 25 (mm³) |
| Vehicle Control | 100 ± 15 | 250 ± 30 | 500 ± 55 | 800 ± 70 | 1150 ± 90 | 1500 ± 110 | 1800 ± 130 |
| KO-202125 (50 mg/kg) | 100 ± 15 | 200 ± 25 | 350 ± 40 | 500 ± 50 | 650 ± 60 | 800 ± 75 | 950 ± 85 |
Data are presented as mean tumor volume ± standard error of the mean (SEM).[2]
Table 2: Effect of KO-202125 on Body Weight in MDA-MB-231 Xenograft Model [2]
| Treatment Group | Day 1 (g) | Day 5 (g) | Day 9 (g) | Day 13 (g) | Day 17 (g) | Day 21 (g) | Day 25 (g) |
| Vehicle Control | 20.1 ± 0.5 | 20.5 ± 0.6 | 20.8 ± 0.5 | 21.0 ± 0.7 | 21.2 ± 0.6 | 21.5 ± 0.8 | 21.7 ± 0.7 |
| KO-202125 (50 mg/kg) | 20.2 ± 0.4 | 20.6 ± 0.5 | 20.9 ± 0.6 | 21.1 ± 0.5 | 21.3 ± 0.7 | 21.6 ± 0.6 | 21.8 ± 0.8 |
Data are presented as mean body weight ± SEM. No significant changes in body weight were observed, suggesting a lack of overt toxicity at the tested dose.[2]
Signaling Pathways and Experimental Workflows
This compound Derivative (KO-202125) Signaling Pathway
Caption: EGFR signaling pathway inhibited by a this compound derivative (KO-202125).
General Experimental Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for in vivo anti-tumor efficacy studies.
Potential Therapeutic Applications of this compound
References
- 1. Synthesis of aristolactam analogues and evaluation of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro and in vivo anti‐tumor effect of KO‐202125, a this compound derivative, as a novel epidermal growth factor receptor inhibitor in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Sauristolactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sauristolactam, an aristolactam analog, has been identified in plant species such as Saururus cernuus and Saururus chinensis.[1][2] Given the known nephrotoxic and carcinogenic properties of other aristolactam compounds, the development of robust and sensitive analytical methods for the quantification of this compound in various samples is of significant interest for phytochemical analysis, toxicological assessment, and drug development.[3][4]
This document provides detailed application notes and experimental protocols for the quantification of this compound. While specific validated methods for this compound are not widely published, the following protocols are based on established and validated methods for structurally similar aristolactams, such as Aristolactam I and II. These methods, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), can be adapted and validated for the specific quantification of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative performance data from validated methods for aristolactam analogs. These values can be considered as target parameters for the validation of a this compound-specific method.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~2 µ g/100 mL | 0.2–4 ng/mL |
| Limit of Quantification (LOQ) | Not specified | 0.006–10 ng/mL |
| Recovery (%) | Not specified | 81.3%–109.6% |
| Matrix Effects (%) | Not applicable | 75.3%–75.4% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Urine)
This protocol is adapted from established methods for the extraction of aristolactams from aqueous matrices.[1][3]
Materials:
-
SPE cartridges (e.g., NH₂ or C18)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Centrifuge the sample (e.g., 5 mL of urine) to pellet any particulate matter.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering polar impurities. A three-step rinsing protocol may be optimized for specific matrices.[1]
-
Elution: Elute the analyte of interest with 5 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC or LC-MS/MS analysis.
Sample Preparation: Ultrasonic Extraction for Plant Materials
This protocol is suitable for the extraction of this compound from plant tissues.[5]
Materials:
-
Methanol (80%)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Weighing: Accurately weigh 0.5 g of the powdered plant material.
-
Solvent Addition: Add 20 mL of 80% methanol to the sample.
-
Ultrasonication: Place the sample in an ultrasonic water bath for 30 minutes.
-
Centrifugation: Centrifuge the extract to pellet the solid plant material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC or LC-MS/MS system.
Instrumental Analysis
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of higher concentrations of this compound.[6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: 1% acetic acid in water and methanol (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
UV Detection Wavelength: 250 nm.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of trace levels of this compound.[3][5]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 column (e.g., Agilent SB-C18, 2.1 × 50 mm, 1.8 μm).[5]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Elution:
-
0–10 min, 25% B
-
10–12 min, 25–40% B
-
12–17 min, 40% B
-
17–17.01 min, 40–80% B
-
17.01–20 min, 80% B
-
20–20.01 min, 80–25% B
-
20.01–25 min, 25% B
-
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 1 µL.[5]
-
Column Temperature: 30°C.[5]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Specific Transitions: The precursor and product ion m/z values for this compound (C17H13NO3, exact mass: 279.09) would need to be determined by infusing a standard solution into the mass spectrometer.
Visualizations
References
- 1. This compound | C17H13NO3 | CID 131002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemistry of Saururus cernuus, V. This compound and other nitrogenous constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Analysis of urinary aristolactams by on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Enigmatic Mechanism of Sauristolactam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sauristolactam, a naturally occurring aristolactam derivative isolated from plants such as Saururus chinensis, has emerged as a molecule of interest for its potential therapeutic properties.[1] While research has highlighted its neuroprotective and anti-osteoclastogenesis activities, comprehensive studies detailing its precise mechanism of action, particularly in the context of cancer, remain limited.[1] However, by examining the well-documented biological activities of structurally related aristolactams, we can infer a putative mechanism of action for this compound and design robust experimental protocols to investigate its therapeutic potential.
These application notes provide an overview of the proposed mechanisms of action of this compound based on studies of related compounds. Detailed protocols for key experiments are outlined to guide researchers in elucidating its specific biological effects.
Putative Mechanism of Action
Based on the activities of other aristolactams, this compound is hypothesized to exert its biological effects through several key mechanisms:
-
Induction of Apoptosis: Like other aristolactam analogues, this compound is proposed to induce programmed cell death in cancer cells. This is likely mediated through the activation of caspase cascades, cleavage of Poly (ADP-ribose) polymerase (PARP), and regulation of the Bcl-2 family of proteins.[2][3][4]
-
Cell Cycle Arrest: this compound may halt the proliferation of cancer cells by inducing cell cycle arrest, potentially at the G1/S or G2/M phases.[2][4][5] This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Key Signaling Pathways: A crucial aspect of the anticancer activity of related compounds is the inhibition of critical signaling pathways that drive tumor growth and survival. The STAT3 signaling pathway, a key regulator of cell proliferation and apoptosis, is a likely target.[6][7] Inhibition of other pathways, such as the Hedgehog signaling pathway, has also been observed with similar botanical compounds.[8]
-
Generation of Reactive Oxygen Species (ROS): Some aristolactams have been shown to overcome multidrug resistance by inducing the accumulation of ROS, leading to oxidative stress and subsequent cell death.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies on aristolactam derivatives, providing a reference for expected potencies.
Table 1: Cytotoxicity of Aristolactam Analogues in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / GI50 | Reference |
| 7-methoxy-aristololactam IV | HK-2 | MTT Assay | 4.535 µg/mL | [9] |
| Aristololactam IVa | HK-2 | MTT Assay | 30.244 µg/mL | [9] |
| Aristolochic Acid I | HK-2 | MTT Assay | 16.675 µg/mL | [9] |
| RJ-34 (AA analog) | A549 | DNA Synthesis Inhibition | ~5 nM | [10] |
Note: Data for this compound is not currently available in the public domain and requires experimental determination.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the mechanism of action of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS)[11][12]
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6]
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on key signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the putative signaling pathways and experimental workflows.
Caption: Putative signaling pathway of this compound.
Caption: Workflow for investigating this compound's mechanism.
Conclusion
While the specific molecular targets and mechanisms of this compound are yet to be fully elucidated, the information available for related aristolactam compounds provides a strong foundation for future research. The protocols and data presented here offer a comprehensive guide for scientists to systematically investigate the anticancer properties of this compound. Further studies are warranted to confirm its precise mechanism of action and to evaluate its potential as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Toxicities of aristolochic acid I and aristololactam I in cultured renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivities and action mechanisms of active compounds from Hottuynia cordata Thunb on human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action [pubmed.ncbi.nlm.nih.gov]
- 8. Common botanical compounds inhibit the hedgehog signaling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of phenanthrenes extracted from Aristolochia contorta in human proximal tubular epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mitochondrial Uptake Assays of Sauristolactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sauristolactam, a phenanthrene derivative, belongs to a class of compounds that have garnered significant interest for their potential therapeutic properties, including anti-cancer activities. Emerging evidence suggests that the cellular mechanism of action for related compounds, such as Aristolactam I, involves mitochondrial accumulation, leading to subsequent cellular dysfunction and apoptosis.[1][2][3] Therefore, understanding the mitochondrial uptake of this compound is crucial for elucidating its mechanism of action and evaluating its potential as a therapeutic agent.
These application notes provide a comprehensive guide for researchers to investigate the mitochondrial uptake of this compound. The protocols detailed below outline methods to assess its accumulation in mitochondria, the impact on mitochondrial membrane potential, and the resulting effects on cell viability and apoptosis.
Key Applications
-
Determination of this compound's subcellular localization.
-
Assessment of the impact of this compound on mitochondrial health.
-
Elucidation of the mechanism of this compound-induced cytotoxicity.
-
Screening and characterization of this compound analogs for improved mitochondrial targeting.
Data Presentation
Table 1: Quantification of this compound Mitochondrial Uptake
| Parameter | Method | Cell Line | This compound Concentration (µM) | Mitochondrial this compound Concentration (µM) | Cytosolic this compound Concentration (µM) | Accumulation Ratio (Mito/Cyto) |
| Uptake | LC-MS/MS | HK-2 | 1 | Data to be determined | Data to be determined | Data to be determined |
| 5 | Data to be determined | Data to be determined | Data to be determined | |||
| 10 | Data to be determined | Data to be determined | Data to be determined | |||
| HeLa | 1 | Data to be determined | Data to be determined | Data to be determined | ||
| 5 | Data to be determined | Data to be determined | Data to be determined | |||
| 10 | Data to be determined | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | ΔΨm (Fluorescence Intensity Ratio) |
| HK-2 | 0 (Control) | 24 | Normalized to 1.0 |
| 1 | 24 | Data to be determined | |
| 5 | 24 | Data to be determined | |
| 10 | 24 | Data to be determined | |
| HeLa | 0 (Control) | 24 | Normalized to 1.0 |
| 1 | 24 | Data to be determined | |
| 5 | 24 | Data to be determined | |
| 10 | 24 | Data to be determined |
Table 3: Cytotoxicity of this compound
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | Cell Viability (%) (MTT Assay) | LDH Leakage (% of Control) |
| HK-2 | 0 (Control) | 24 | 100 | 0 |
| 1 | 24 | Data to be determined | Data to be determined | |
| 5 | 24 | Data to be determined | Data to be determined | |
| 10 | 24 | Data to be determined | Data to be determined | |
| HeLa | 0 (Control) | 24 | 100 | 0 |
| 1 | 24 | Data to be determined | Data to be determined | |
| 5 | 24 | Data to be determined | Data to be determined | |
| 10 | 24 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Quantification of this compound Mitochondrial Uptake by LC-MS/MS
This protocol details the procedure for quantifying the amount of this compound that accumulates within mitochondria.
1. Cell Culture and Treatment: a. Culture human proximal tubular epithelial (HK-2) cells or another suitable cell line to 80-90% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
2. Mitochondrial Isolation: a. Harvest the cells and wash with ice-cold PBS. b. Resuspend the cell pellet in mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) with protease inhibitors. c. Homogenize the cells using a Dounce homogenizer on ice. d. Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells. e. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria. f. The supernatant is the cytosolic fraction. The pellet contains the mitochondria.
3. Sample Preparation for LC-MS/MS: a. Resuspend the mitochondrial pellet in a known volume of lysis buffer. b. Precipitate proteins from both mitochondrial and cytosolic fractions using a suitable method (e.g., acetonitrile precipitation). c. Centrifuge to pellet the protein and collect the supernatant containing this compound. d. Prepare a standard curve of known this compound concentrations.
4. LC-MS/MS Analysis: a. Analyze the samples and standards using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system optimized for this compound detection. b. Quantify the concentration of this compound in the mitochondrial and cytosolic fractions based on the standard curve. c. Calculate the mitochondrial to cytosolic accumulation ratio.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.
1. Cell Culture and Treatment: a. Seed cells in a multi-well plate suitable for fluorescence microscopy or a plate reader. b. Treat cells with this compound as described in Protocol 1. Include a positive control for depolarization (e.g., CCCP).
2. JC-1 Staining: a. Remove the culture medium and wash the cells with PBS. b. Incubate the cells with JC-1 staining solution (typically 5 µg/mL in culture medium) for 15-30 minutes at 37°C. c. Wash the cells with PBS to remove excess dye.
3. Fluorescence Measurement: a. Measure the red (excitation ~561 nm, emission ~595 nm) and green (excitation ~488 nm, emission ~530 nm) fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. b. The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
Protocol 3: Cytotoxicity Assessment
This section describes two common methods to assess the cytotoxic effects of this compound.
A. MTT Assay (Metabolic Activity):
-
Seed cells in a 96-well plate and treat with this compound as described previously.
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[4][5]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control.
B. LDH Leakage Assay (Membrane Integrity):
-
Seed cells and treat with this compound as in the MTT assay.
-
After treatment, collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) in the supernatant using a commercially available LDH cytotoxicity assay kit. LDH is released from cells with damaged plasma membranes.[4]
-
LDH leakage is expressed as a percentage of the positive control (cells lysed to release maximum LDH).
Visualizations
This compound Mitochondrial Uptake and Cytotoxicity Workflow
Caption: Experimental workflow for assessing this compound's mitochondrial uptake and cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway initiated by this compound's mitochondrial accumulation.
This proposed pathway is based on the known mechanisms of related compounds and general principles of apoptosis.[6][7][8] this compound, as a lipophilic cation, is hypothesized to accumulate in the mitochondria, driven by the negative mitochondrial membrane potential. This accumulation can lead to mitochondrial dysfunction, characterized by a loss of membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1] Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of the caspase cascade, ultimately leading to programmed cell death.[6]
References
- 1. Mitochondrial uptake of aristolactam I plays a critical role in its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicities of aristolochic acid I and aristololactam I in cultured renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of phenanthrenes extracted from Aristolochia contorta in human proximal tubular epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aristolochic acid induces mitochondrial apoptosis through oxidative stress in rats, leading to liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sauristolactam Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Sauristolactam synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound with a good yield?
A1: The total synthesis of this compound can be efficiently achieved through a synergistic combination of a ruthenium-catalyzed C-H bond activation and a dehydro-Diels-Alder reaction. This approach involves the oxidative cyclization of a substituted benzamide with a vinyl sulfone to form a 3-methyleneisoindolin-1-one intermediate. This intermediate then undergoes a dehydro-Diels-Alder reaction with a benzyne precursor, followed by desulfonylation, to construct the core structure of this compound.[1][2][3]
Q2: What are the key reactions involved in the synthesis of this compound?
A2: The two pivotal reactions are:
-
Ruthenium-catalyzed oxidative cyclization: This step involves the C-H activation of a substituted benzamide and its annulation with a vinyl sulfone to create the 3-methyleneisoindolin-1-one scaffold.[1][2]
-
Dehydro-Diels-Alder reaction: This cycloaddition reaction, followed by a desulfonylation step, is used to form the phenanthrene core of the aristolactam alkaloids, including this compound.[1][2][3]
Q3: Are there alternative synthetic routes to this compound?
A3: While the ruthenium-catalyzed C-H activation and dehydro-Diels-Alder approach is a modern and efficient method, other strategies for synthesizing aristolactam alkaloids exist. These can include methods based on Suzuki-Miyaura coupling reactions to construct the phenanthrene ring system.[4] However, the former method is highlighted for its conciseness and good yields.
Q4: What are the typical purification methods for this compound and related aristolactam alkaloids?
A4: Purification of aristolactam alkaloids like this compound typically involves chromatographic techniques. Column chromatography using silica gel is a common method for separating the desired product from reaction byproducts and unreacted starting materials. High-Performance Liquid Chromatography (HPLC) can be employed for achieving higher purity. The selection of the appropriate solvent system for chromatography is crucial for effective separation.[5][6][7]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering systematic approaches to identify and resolve them.
Issue 1: Low or No Yield in the Ruthenium-Catalyzed Oxidative Cyclization Step
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the ruthenium catalyst, e.g., [RuCl₂(p-cymene)]₂, has been stored under an inert atmosphere to prevent degradation. - Consider using a freshly opened bottle of the catalyst. - As a test, a slightly higher catalyst loading can help determine if catalyst activity is the limiting factor. |
| Inefficient Oxidant/Additive | - The presence of a silver salt, such as AgSbF₆, is often crucial for generating the active cationic ruthenium species. Ensure it is anhydrous and added correctly. - The copper oxidant, e.g., Cu(OAc)₂·H₂O, is necessary for catalyst turnover. Check the quality and stoichiometry of the oxidant. |
| Sub-optimal Reaction Conditions | - Temperature: The reaction may require heating. If the yield is low at a certain temperature, consider a stepwise increase. However, excessively high temperatures can lead to catalyst decomposition or side reactions. - Solvent: The choice of solvent can significantly impact the reaction. While solvents like 1,2-dichloroethane (DCE) are often used, a solvent screen might be beneficial. Ensure the solvent is anhydrous. |
| Poor Substrate Quality | - Impurities in the benzamide or vinyl sulfone starting materials can poison the catalyst. Purify the starting materials by recrystallization or chromatography if necessary. |
| Incorrect Stoichiometry | - Verify the molar ratios of the reactants, catalyst, additive, and oxidant. An excess of one reactant may not always be beneficial and can lead to side product formation. |
Issue 2: Low Yield or Side Product Formation in the Dehydro-Diels-Alder Reaction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Benzyne Formation | - The benzyne precursor must be of high purity. - The conditions for benzyne generation (e.g., use of CsF) are critical. Ensure the fluoride source is anhydrous. |
| Poor Trapping of Benzyne | - The concentration of the 3-methyleneisoindolin-1-one intermediate can affect the trapping efficiency. Ensure it is present in a sufficient concentration when the benzyne is generated. |
| Side Reactions of Benzyne | - Benzynes are highly reactive and can undergo self-polymerization or react with the solvent. The reaction should be set up to favor the desired cycloaddition. - Lowering the reaction temperature might reduce the rate of side reactions, although this could also slow down the desired reaction. |
| Sub-optimal Solvent | - The polarity of the solvent can influence the course of the Diels-Alder reaction. While acetonitrile (CH₃CN) is reported, exploring other aprotic solvents could be beneficial.[8] |
| Steric Hindrance | - Bulky substituents on either the dienophile (3-methyleneisoindolin-1-one) or the benzyne precursor can hinder the cycloaddition. While not easily changed for a target molecule, this is a potential inherent limitation. |
Data Presentation
Table 1: Optimization of Ruthenium-Catalyzed Oxidative Cyclization for an Analogous System
| Entry | Catalyst (mol%) | Additive (mol%) | Oxidant (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | [Ru(p-cymene)Cl₂]₂ (5) | AgSbF₆ (20) | Cu(OAc)₂·H₂O (2) | DCE | 100 | 55 |
| 2 | [Ru(p-cymene)Cl₂]₂ (5) | AgSbF₆ (20) | Cu(OAc)₂·H₂O (2) | t-AmOH | 100 | <10 |
| 3 | [Ru(p-cymene)Cl₂]₂ (5) | AgSbF₆ (20) | Cu(OAc)₂·H₂O (2) | DMF | 100 | <5 |
| 4 | [Ru(p-cymene)Cl₂]₂ (5) | AgSbF₆ (20) | Cu(OAc)₂·H₂O (2) | DCE | 120 | 45 |
| 5 | [Ru(p-cymene)Cl₂]₂ (5) | AgSbF₆ (20) | Cu(OAc)₂·H₂O (2) | DCE | 80 | 30 |
| 6 | [Ru(p-cymene)Cl₂]₂ (2.5) | AgSbF₆ (10) | Cu(OAc)₂·H₂O (2) | DCE | 100 | 40 |
| 7 | [Ru(p-cymene)Cl₂]₂ (10) | AgSbF₆ (40) | Cu(OAc)₂·H₂O (2) | DCE | 100 | 60 |
Note: This table is based on optimization studies for a similar ruthenium-catalyzed C-H activation and may serve as a starting point for optimizing the this compound synthesis.[1]
Experimental Protocols
Protocol 1: Synthesis of 3-Methyleneisoindolin-1-one Intermediate via Ruthenium-Catalyzed Oxidative Cyclization
-
To an oven-dried reaction vessel, add the substituted benzamide (1.0 equiv.), vinyl phenyl sulfone (1.2 equiv.), [RuCl₂(p-cymene)]₂ (5 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂·H₂O (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Stir the reaction mixture at 100 °C for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-methyleneisoindolin-1-one.
Protocol 2: Synthesis of this compound via Dehydro-Diels-Alder Reaction
-
To a solution of the 3-methyleneisoindolin-1-one intermediate (1.0 equiv.) in anhydrous acetonitrile (CH₃CN), add the benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (1.5 equiv.) and CsF (3.0 equiv.).
-
Stir the reaction mixture at 30 °C for the specified time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Caption: Workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for low yield in the first key step.
References
- 1. Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hexadehydro-Diels-Alder reaction: Benzyne generation via cycloisomerization of tethered triynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-catalyzed cascade C–H activation/annulation of N-alkoxybenzamides: reaction development and mechanistic insight - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Sauristolactam In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sauristolactam in vitro. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in in-vitro experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous media. | This compound is poorly soluble in aqueous solutions. The final concentration of DMSO may be too low to maintain solubility. | 1. Increase the final DMSO concentration in your culture medium. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control to assess toxicity for your specific cell line. 2. Prepare intermediate dilutions of your this compound stock in a solvent more miscible with water, such as ethanol, before the final dilution in your aqueous medium. 3. After final dilution, gently vortex or sonicate the solution for a short period to aid dissolution. |
| Inconsistent or unexpected experimental results. | 1. Incomplete dissolution of this compound leading to inaccurate concentrations. 2. Degradation of this compound in solution. | 1. Visually inspect your stock and working solutions for any precipitate. If present, follow the solubilization protocol below. 2. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -20°C or -80°C. |
| Observed cytotoxicity in vehicle control group. | The concentration of the solvent (e.g., DMSO) is too high for the cell line being used. | 1. Determine the maximum tolerable DMSO concentration for your specific cell line by performing a dose-response experiment with DMSO alone. 2. Aim to keep the final DMSO concentration in your experiments at or below 0.1% if possible[1]. |
| Difficulty dissolving the lyophilized this compound powder. | This compound may require specific conditions to fully dissolve in the chosen solvent. | 1. Use Dimethyl Sulfoxide (DMSO) as the primary solvent. 2. To enhance solubility, gently warm the solution to 37°C and use an ultrasonic bath for a short period. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is poorly soluble in water.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For detailed steps, please refer to the Experimental Protocols section.
Q3: What is the maximum concentration of DMSO that can be used in cell culture?
A3: The tolerance to DMSO varies between cell lines. It is best practice to keep the final concentration of DMSO in the culture medium at or below 0.5%, and ideally as low as possible (e.g., ≤0.1%)[1]. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Q4: My this compound solution has precipitated. Can I still use it?
A4: It is not recommended to use a solution with precipitate as the actual concentration will be unknown. Try to redissolve the compound by gentle warming (37°C) and sonication. If the precipitate persists, it is best to prepare a fresh solution.
Q5: How should I store this compound solutions?
A5: Store stock solutions of this compound in DMSO in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage, 4°C may be acceptable, but long-term storage at low temperatures is recommended.
Quantitative Data
| Compound | Solvent | Solubility | Notes |
| Aristolactam I | DMSO | 12.5 mg/mL (42.62 mM) | Requires sonication to achieve this concentration[2]. |
| Aristolactam I | Water | < 0.1 mg/mL (insoluble) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass of this compound for your desired stock concentration and volume. The molecular weight of this compound is 279.29 g/mol .
-
For example, to make 1 mL of a 10 mM stock solution, you would need: 0.01 mol/L * 0.001 L * 279.29 g/mol = 0.00279 g = 2.79 mg.
-
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Gently warm the solution to 37°C for a short period if necessary, followed by vortexing.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol provides a general workflow for assessing the cytotoxicity of this compound using a standard MTT or similar viability assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (100% DMSO)
-
MTT reagent (or other viability assay reagent)
-
Solubilization solution (e.g., DMSO or acidified isopropanol for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a serial dilution of your this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Prepare a corresponding serial dilution of the vehicle (DMSO) to serve as a vehicle control. Ensure the final DMSO concentration is consistent across all wells, including the this compound-treated wells.
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Include a "cells only" control with fresh medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
After incubation, add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Signaling Pathways and Experimental Workflows
This compound's Impact on RANKL-Induced Signaling
This compound has been shown to inhibit the differentiation of osteoclasts induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). This process is critically dependent on the activation of several downstream signaling pathways, including NF-κB, STAT3, and Akt. This compound exerts its inhibitory effects by interfering with these pathways.
Caption: this compound's inhibitory action on RANKL signaling pathways.
Experimental Workflow for Investigating this compound's Effect on Signaling Pathways
This workflow outlines the key steps to investigate how this compound affects the NF-κB, STAT3, and Akt signaling pathways in vitro.
Caption: Workflow for analyzing this compound's effects on signaling.
Logical Relationship for Troubleshooting Solubility Issues
This diagram illustrates the decision-making process for addressing solubility problems with this compound.
Caption: Decision tree for resolving this compound solubility issues.
References
Technical Support Center: Stabilizing Sauristolactam for Long-Term Storage
Disclaimer: The following guidelines are based on general best practices for the long-term storage of sensitive, heterocyclic organic compounds. Specific stability data for Sauristolactam is not widely available in published literature. Therefore, it is crucial for researchers to conduct their own stability studies to determine optimal storage conditions for their specific batches and formulations of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound during long-term storage?
A1: Like many complex organic molecules, this compound's stability can be compromised by several factors. The most common include:
-
Hydrolysis: The lactam ring in this compound is susceptible to hydrolysis, which can be catalyzed by the presence of water or acidic/basic conditions.[1][2]
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation, especially if the molecule has susceptible functional groups or if exposed to light or trace metal impurities.[1]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[3][4]
-
Thermal Decomposition: Elevated temperatures can increase the rate of all chemical degradation pathways.
Q2: What are the recommended general conditions for the long-term storage of this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions. While specific studies are not available, general recommendations for sensitive compounds suggest the following:
-
Temperature: Store at or below -20°C. For very long-term storage, -80°C is preferable. Refrigerated storage is a minimum requirement to slow decomposition.[4]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[5]
-
Light: Protect from light by using amber vials or storing containers in the dark.[3][4]
-
Moisture: Ensure the compound is stored in a dry environment. Use of a desiccator is recommended. The container should be tightly sealed to prevent moisture ingress.
Q3: How should I handle this compound to ensure its stability?
A3: Proper handling is critical to maintaining the integrity of this compound:
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Use clean, dry spatulas and glassware.
-
Minimize the time the container is open.
-
After dispensing, flush the container with an inert gas before resealing.
-
Avoid cross-contamination by dedicating tools for handling this compound.[6]
Troubleshooting Guide
Q1: I observed a change in the color of my stored this compound powder. What should I do?
A1: A color change often indicates chemical degradation.
-
Immediate Action: Do not use the material in critical experiments. Document the color change and the storage conditions.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the compound was stored at the correct temperature, protected from light, and under an inert atmosphere.
-
Assess Purity: Perform an analytical test, such as HPLC with a UV detector or LC-MS, to assess the purity of the material and identify any degradation products.
-
Future Prevention: If storage conditions were suboptimal, relocate the stock to a more suitable environment. For future purchases, consider aliquoting the material upon receipt to minimize repeated opening and closing of the main container.
-
Q2: My this compound solution appears cloudy or has formed a precipitate. What does this mean?
A2: Cloudiness or precipitation can indicate several issues:
-
Possible Causes:
-
Degradation: The compound may have degraded into less soluble products.
-
Contamination: The solution may be contaminated.
-
Solubility Issues: The compound may have precipitated out of solution due to temperature changes or solvent evaporation.
-
-
Troubleshooting Steps:
-
Visual Inspection: Examine the precipitate. Is it crystalline or amorphous?
-
Solubility Check: Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. If not, it is more likely degradation or contamination.
-
Purity Analysis: Analyze the supernatant and, if possible, the precipitate using HPLC or LC-MS to identify the components.
-
Solvent Check: Ensure the solvent used has not evaporated, which would increase the concentration of the this compound and potentially cause it to precipitate.
-
Q3: I am seeing a loss of biological activity in my experiments using stored this compound. How can I troubleshoot this?
A3: A loss of activity is a strong indicator of degradation.
-
Troubleshooting Workflow:
-
Confirm Activity of New Stock: Test a freshly prepared solution from a new or validated lot of this compound in parallel with the suspect stock.
-
Chemical Analysis: Analyze the purity of the suspect this compound stock using a stability-indicating method like HPLC to quantify the amount of active compound remaining.
-
Review Handling and Storage of Solutions: Solutions of this compound are likely less stable than the solid powder. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. If solutions must be stored, they should be kept at -80°C in small, single-use aliquots.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound (General Guidance)
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Reduces rates of chemical degradation.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation.[5] |
| Light | Protect from Light (Amber Vials/Dark) | Prevents photodegradation.[3][4] |
| Moisture | Dry (Use of Desiccator) | Prevents hydrolysis of the lactam ring.[1] |
| Container | Tightly Sealed, Appropriate Material | Prevents exposure to air and moisture. |
Table 2: Example Stability Testing Schedule for this compound
| Time Point | Tests to Perform |
| T = 0 (Initial) | Appearance, Purity (HPLC), Solubility |
| T = 3 Months | Appearance, Purity (HPLC) |
| T = 6 Months | Appearance, Purity (HPLC), Solubility |
| T = 12 Months | Appearance, Purity (HPLC), Solubility, Biological Activity |
| T = 24 Months | Appearance, Purity (HPLC), Solubility, Biological Activity |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound (Generic)
This protocol outlines a general reverse-phase HPLC method to assess the purity of this compound and detect degradation products. This method must be optimized for your specific instrumentation and this compound sample.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic Acid (or other suitable modifier).
-
This compound reference standard.
-
This compound sample for testing.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and the test sample in a suitable solvent (e.g., Acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solutions to a working concentration (e.g., 50 µg/mL) with the mobile phase.
-
-
Analysis:
-
Inject the reference standard to determine the retention time of the main peak.
-
Inject the test sample.
-
Integrate the peak areas. The purity can be estimated by the area of the main peak as a percentage of the total peak area. Degradation products will appear as additional peaks.
-
Protocol 2: Visual Inspection and Solubility Testing
-
Visual Inspection:
-
Before opening, allow the container to equilibrate to room temperature.
-
Place a small amount of the this compound powder on a clean, white surface.
-
Record the color, appearance (e.g., crystalline, amorphous), and any signs of clumping.
-
Compare these observations to the initial data (T=0) for the batch.
-
-
Solubility Testing:
-
Prepare a solution of this compound in a standard solvent (e.g., DMSO) at a defined concentration (e.g., 10 mM).
-
Vortex the solution for 1 minute.
-
Visually inspect the solution for any undissolved material or cloudiness.
-
Compare the result to the solubility data from the initial time point.
-
Visualizations
Caption: Troubleshooting workflow for observed this compound instability.
Caption: General experimental workflow for a long-term stability study.
References
Preventing degradation of Sauristolactam during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Sauristolactam during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction a concern?
A1: this compound is a natural aristolactam compound isolated from plants like Saururus chinensis.[1] It exhibits significant biological activities, including neuroprotective effects.[1] Like other lactam-containing molecules, this compound can be susceptible to degradation under various chemical and physical conditions encountered during extraction processes. This degradation can lead to lower yields and the generation of impurities that may interfere with downstream applications and biological assays.
Q2: What are the potential causes of this compound degradation during extraction?
A2: The degradation of this compound during extraction can be attributed to several factors, primarily related to its chemical structure which includes a lactam ring and a phenolic hydroxyl group. Potential causes include:
-
pH Extremes: The lactam ring in this compound can be susceptible to hydrolysis under strong acidic or alkaline conditions.
-
Oxidation: The phenolic hydroxyl group makes the molecule prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
Thermal Stress: High temperatures used during solvent evaporation or extraction can lead to thermal degradation.
-
Enzymatic Degradation: If the plant material is not properly handled, endogenous enzymes could potentially modify or degrade this compound.
Q3: What are the common signs of this compound degradation?
A3: Degradation of this compound can be indicated by:
-
Low Yields: Consistently obtaining lower than expected yields of the target compound.
-
Appearance of Additional Spots/Peaks: When analyzing the extract by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), the presence of unexpected spots or peaks can indicate degradation products.
-
Color Changes: A significant change in the color of the extract or purified compound might suggest oxidative degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation due to pH extremes. | Maintain a neutral or slightly acidic pH (around 6-7) during extraction and subsequent liquid-liquid partitioning steps. Use buffered solutions if necessary. |
| Oxidative degradation. | - Perform extraction under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent.- Protect the sample from light by using amber glassware or wrapping containers in aluminum foil. | |
| Thermal degradation during solvent evaporation. | - Use a rotary evaporator at a low temperature (e.g., below 40°C).- Employ high-vacuum to facilitate solvent removal at lower temperatures. | |
| Incomplete extraction. | - Increase the extraction time or the number of extraction cycles.- Consider using a different solvent system. Methanol is often used for extracting aristolochic acids and their metabolites.[2] | |
| Presence of multiple unknown peaks in HPLC/TLC analysis | Formation of degradation products. | - Implement the solutions for preventing degradation mentioned above (pH control, inert atmosphere, low temperature).- Analyze samples at each stage of the extraction process to identify where the degradation is occurring. |
| Co-extraction of impurities. | - Optimize the selectivity of the extraction solvent.- Employ a solid-phase extraction (SPE) step for sample clean-up prior to HPLC analysis. | |
| Formation of emulsions during liquid-liquid extraction | Presence of surfactants or high concentration of lipids in the plant material. | - Gently swirl or rock the separatory funnel instead of vigorous shaking.[3]- Add a saturated solution of sodium chloride (brine) to break the emulsion.[3]- Centrifuge the mixture to separate the layers. |
Experimental Protocols
Protocol 1: General Extraction of this compound with Minimized Degradation
This protocol outlines a general procedure for the extraction of this compound from plant material, incorporating steps to minimize degradation.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Dichloromethane (DCM) or Chloroform (HPLC grade)
-
Deionized water
-
Ascorbic acid (optional antioxidant)
-
Rotary evaporator
-
Amber glassware
Procedure:
-
Maceration:
-
Weigh the powdered plant material and place it in an amber flask.
-
Add methanol (e.g., 10 mL per gram of plant material). If concerned about oxidation, add a small amount of ascorbic acid (e.g., 0.1% w/v) to the methanol.
-
Seal the flask and macerate at room temperature for 24-48 hours with occasional agitation. Protect from light.
-
-
Filtration:
-
Filter the extract through filter paper to remove the solid plant material.
-
Wash the residue with a small volume of methanol to ensure complete recovery of the extract.
-
-
Solvent Evaporation:
-
Combine the filtrates and evaporate the methanol under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the crude extract in a mixture of water and a non-polar solvent like dichloromethane or chloroform.[2]
-
Transfer the mixture to a separatory funnel and gently mix to partition the compounds. This compound, being moderately polar, is expected to partition into the organic layer.
-
Separate the organic layer. Repeat the extraction of the aqueous layer with the organic solvent two more times.
-
Combine the organic layers.
-
-
Final Evaporation and Storage:
-
Evaporate the organic solvent using a rotary evaporator at low temperature (<40°C).
-
Store the dried extract at -20°C under an inert atmosphere until further purification or analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
SPE can be used to clean up the crude extract and remove interfering substances before chromatographic analysis.
Materials:
-
Crude this compound extract
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
Vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a small volume of the initial mobile phase (e.g., a mixture of methanol and water).
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., a higher percentage of water in the methanol-water mixture) to remove highly polar impurities.
-
-
Elution:
-
Elute this compound from the cartridge using a stronger solvent (e.g., a higher percentage of methanol or pure methanol).
-
-
Analysis:
-
The eluted fraction containing this compound can then be analyzed by HPLC or other methods.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound extraction and degradation.
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for this compound extraction.
References
Technical Support Center: Optimizing Dosage for In Vivo Sauristolactam Studies
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for an in vivo study with an aristolactam-like compound?
A starting dose for in vivo studies should be determined based on preliminary in vitro cytotoxicity data and literature on similar compounds. For aristolactam-like compounds, initial doses in rodents have been in the low mg/kg range. For example, studies with Aristolochic Acid I (which is metabolized to Aristolactam I) have used doses such as 2.5 mg/kg/day in mice.[1] A conservative approach would be to start with a dose significantly lower than any reported toxic dose and perform a dose-escalation study.
Q2: What are the common signs of toxicity to monitor for in animals treated with aristolactam-like compounds?
The primary toxicity associated with aristolochic acids and their metabolites is nephrotoxicity.[1][2] Researchers should closely monitor for signs of kidney damage, which can include:
-
Changes in urine output and color.
-
Increased water consumption.
-
Weight loss.[2]
-
Lethargy and ruffled fur.
Additionally, genotoxicity is a known risk, leading to the formation of DNA adducts.[3] While not externally visible, it is a critical endpoint to consider in terminal studies.
Q3: How can I improve the bioavailability of my Sauristolactam compound?
Bioavailability can be influenced by the formulation and the route of administration. While specific data for this compound is unavailable, for poorly soluble compounds, formulation strategies can include:
-
Using a suitable vehicle, such as a solution containing ethanol, Tween 80, and saline.
-
Exploring different administration routes (e.g., intravenous vs. oral) to understand the first-pass metabolism and absorption characteristics. The route of administration can significantly impact the extent of bioavailability.[1]
Q4: What is the expected metabolic pathway for an aristolactam-type compound?
Aristolactam I is a metabolite of Aristolochic Acid I. The metabolic conversion involves the reduction of the nitro group of aristolochic acid.[3][4][5] It is plausible that this compound, if structurally similar, may also be a metabolite of a parent compound and could undergo further metabolism. Understanding the metabolic pathway is crucial for interpreting experimental results.
Troubleshooting Guides
Problem 1: Unexpectedly high toxicity or mortality at the initial dose.
-
Possible Cause: The initial dose was too high, or the animal strain is particularly sensitive.
-
Troubleshooting Steps:
-
Immediately cease dosing and monitor the surviving animals closely.
-
Reduce the starting dose by at least 50% for the next cohort of animals.
-
Consider a more gradual dose-escalation study design.
-
Review the literature for toxicity data on closely related compounds in the specific animal model being used.
-
Problem 2: No observable efficacy or target engagement at the tested doses.
-
Possible Cause: The doses are too low, the compound has poor bioavailability, or the target engagement marker is not sensitive enough.
-
Troubleshooting Steps:
-
Confirm target engagement with a reliable biomarker if available.
-
If no toxicity was observed, cautiously escalate the dose in subsequent cohorts.
-
Conduct a preliminary pharmacokinetic study to determine the plasma and tissue concentrations of the compound. This will help ascertain if the compound is reaching the target tissue at sufficient concentrations.
-
Re-evaluate the formulation and route of administration to potentially improve bioavailability.
-
Problem 3: High variability in response between individual animals.
-
Possible Cause: Inconsistent dosing technique, genetic variability within the animal colony, or differences in metabolism.
-
Troubleshooting Steps:
-
Ensure the dosing procedure is standardized and performed accurately for each animal.
-
Increase the number of animals per group to improve statistical power.
-
Consider using a more genetically homogenous animal strain if possible.
-
Investigate potential differences in drug metabolism between animals by measuring plasma levels of the compound and its metabolites.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Aristolochic Acid I (AA I) and its Metabolite Aristolactam in Rats after a Single Intravenous Dose of 5 mg/kg
| Parameter | AA I | AA II |
| Clearance (CL) | (0.010 +/- 0.003) L min⁻¹ kg⁻¹ | (0.003 +/- 0.001) L min⁻¹ kg⁻¹ |
| t½α (distribution half-life) | (8.2 +/- 1.7) min | (56.7 +/- 38.1) min |
| t½β (elimination half-life) | (79.6 +/- 28.5) min | (209.3 +/- 37.9) min |
Source: Adapted from a study on the pharmacokinetics of aristolochic acids in rats.[6]
Table 2: Toxicity Profile of Aristolochic Acid I (AAI) in Animal Models
| Animal Model | Dose | Route of Administration | Observed Toxicity |
| Mice (C3H/He) | 2.5 mg/kg/day for 9 days | i.p. or p.o. | Tubular cell necrosis and interstitial fibrosis in the renal cortex.[1] |
| Rats (Sprague-Dawley) | 2135 mg/kg (equivalent to 5 mg/kg as AAs) daily for 90 days | Gavage | Nephrotoxicity and hyperplasia of epithelial cells in the forestomach.[2] |
| Tianfu Broilers | LD50 of 14.52 mg/kg | Oral | Renal cytotoxicity by destroying the integrity of renal mitochondria.[7] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
The MTD is defined as the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specified period.[8]
Objective: To determine the MTD of this compound in a specific rodent model.
Materials:
-
This compound
-
Appropriate vehicle for administration
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Standard animal housing and monitoring equipment
Methodology:
-
Dose Range Finding (Acute Toxicity):
-
Select a starting dose based on in vitro data or literature on similar compounds.
-
Administer a single dose to a small group of animals (n=3-5).
-
Observe animals for 24-48 hours for signs of acute toxicity (e.g., mortality, severe weight loss, behavioral changes).
-
Based on the outcome, escalate or de-escalate the dose in subsequent cohorts until a dose causing mild, reversible toxicity is identified.
-
-
Dose Escalation Study (Short-Term):
-
Select 3-5 dose levels based on the acute toxicity study.
-
Assign animals to dose groups (n=5-10 per group, including a vehicle control group).
-
Administer the compound daily for a predetermined period (e.g., 7-14 days).
-
Monitor animals daily for clinical signs of toxicity, body weight changes, and food/water intake.
-
At the end of the study, collect blood for hematology and serum biochemistry analysis, and perform a gross necropsy and histopathological examination of key organs (especially kidneys).
-
-
MTD Determination:
-
The MTD is the highest dose that does not result in mortality, significant weight loss (typically >10-15%), or severe clinical or pathological signs of toxicity.
-
Protocol 2: Pharmacokinetic (PK) Analysis
Objective: To determine the basic pharmacokinetic profile of this compound in a rodent model.
Materials:
-
This compound
-
Formulation for intravenous (IV) and oral (PO) administration
-
Cannulated rodent model (for serial blood sampling)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Dosing:
-
Administer a known dose of this compound via IV bolus to one group of animals and via oral gavage to another group.
-
Use a dose that is well-tolerated, based on the MTD study.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood to obtain plasma and store frozen until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Plot plasma concentration versus time for both IV and PO routes.
-
Calculate key pharmacokinetic parameters such as:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Half-life (t½)
-
Bioavailability (F%) calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Mandatory Visualization
Caption: Proposed metabolic activation and toxicity pathway for this compound.
Caption: Workflow for in vivo dosage optimization of this compound.
References
- 1. Selective toxicity of aristolochic acids I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subchronic toxicity studies of the aqueous extract of Aristolochiae fructus in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining in vivo dose‐response curves for kidney DNA adduct formation of aristolochic acid I in rat, mouse and human by an in vitro and physiologically based kinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous toxicokinetic studies of aristolochic acid I and II and aristolactam I and II using a newly-developed microdialysis liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the metabolism of aristolochic acids I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Study of pharmacokinetics of aristolochic acid I and II in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and Subchronic Toxicity Studies of Aristolochic Acid A in Tianfu Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
Sauristolactam Crystallization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Sauristolactam. As specific experimental data for this compound crystallization is limited, the guidance provided is based on the general principles of crystallizing aromatic lactams and aporphine alkaloids.
Frequently Asked Questions (FAQs)
Q1: I have followed the cooling protocol, but no crystals have formed. What should I do?
A1: The absence of crystal formation is a common issue that can often be resolved by inducing nucleation. Here are several techniques to try:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If available, introduce a tiny crystal of pure this compound into the solution. This "seed" will act as a template for crystal growth.
-
Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration of this compound and induce crystallization upon cooling.
-
Lowering Temperature: If using a cooling bath, try reducing the temperature further to decrease the solubility of the compound.
Q2: My this compound is "oiling out" instead of forming solid crystals. Why is this happening and how can I fix it?
A2: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This typically happens if the solution is too concentrated or cooled too quickly, causing the solubility limit to be exceeded at a temperature above the compound's melting point in that solvent system. Impurities can also contribute to this issue.
Here are some troubleshooting steps:
-
Re-dissolve the oil: Gently heat the solution to redissolve the oily phase.
-
Add more solvent: Add a small amount of additional solvent to decrease the saturation.
-
Slow cooling: Allow the solution to cool down much more slowly. Insulating the flask can help achieve a gradual temperature decrease. An ideal crystallization process should show crystal growth over a period of 20 minutes or more.[1]
-
Consider a different solvent: The current solvent may not be ideal. A solvent in which this compound is slightly less soluble at higher temperatures might prevent oiling out.
Q3: The crystallization happened too quickly, and the resulting crystals are very small or appear impure. What went wrong?
A3: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and leads to the formation of small, poorly-defined crystals.[1] The goal is to achieve slow and controlled crystal growth.
To slow down the crystallization process:
-
Increase the solvent volume: Add slightly more solvent than the minimum required for dissolution at high temperatures. This will keep the compound in solution for a longer period during cooling.[1]
-
Gradual cooling: Avoid placing the hot flask directly into an ice bath. Let it cool to room temperature on the bench first, and then transfer it to a colder environment if necessary.
-
Use a co-solvent system: Introducing a miscible "anti-solvent" (in which this compound is less soluble) very slowly to a solution of this compound in a "good" solvent can promote slower crystal growth.
Q4: My final crystal yield is very low. How can I improve it?
A4: A low yield can be attributed to several factors. Here's how to troubleshoot:
-
Check the mother liquor: After filtering your crystals, evaporate the remaining solution (the mother liquor). If a significant amount of solid remains, it indicates that too much solvent was used or the compound is too soluble in the cold solvent. You can attempt a second crystallization from the concentrated mother liquor.
-
Avoid premature crystallization: If performing hot filtration to remove impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
-
Minimize washing loss: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant portion of your product.
Experimental Protocols & Data
Table 1: Inferred Solvent Suitability for this compound Crystallization
| Solvent Class | Examples | Potential Suitability for this compound | Notes |
| Alcohols | Ethanol, Methanol | Good dissolving solvents when hot. | Often used in co-solvent systems. This compound may have moderate to high solubility. |
| Ketones | Acetone | Potentially a good dissolving solvent. | Can be used in combination with a non-polar anti-solvent like hexane.[2] |
| Esters | Ethyl Acetate | Good dissolving solvent. | Frequently used for the crystallization of aromatic compounds. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High solubility likely. | May be too good of a solvent, making crystallization difficult without an anti-solvent. |
| Aromatic Hydrocarbons | Toluene, Benzene | May promote good crystal growth. | Use with caution due to toxicity. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Can be used as anti-solvents or in co-solvent systems.[2] | Often paired with a more polar dissolving solvent. |
| Amides | Dimethylformamide (DMF) | High solubility expected. | Typically used for compounds that are difficult to dissolve in other solvents. |
| Water | Low solubility expected. | Can be used as an anti-solvent in combination with a water-miscible organic solvent. |
Disclaimer: This data is inferred from the general properties of aromatic lactams and aporphine alkaloids. Experimental validation is crucial to determine the optimal solvent system for this compound.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for addressing common crystallization problems.
Caption: Troubleshooting workflow for the absence of crystal formation.
Caption: Troubleshooting workflow for when the compound oils out.
References
Technical Support Center: Enhancing the Bioavailability of Sauristolactam Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Sauristolactam derivatives.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and what is their therapeutic potential?
This compound is a natural aristolactam found in plants like Saururus chinensis. Its derivatives are being investigated for their potential therapeutic properties, including neuroprotective and anticancer activities. Some studies have shown that this compound and its synthetic analogues exhibit moderate to potent antitumor activities against various cancer cell lines, including multi-drug resistant ones.[1] The proposed mechanism of action for some aristolactam derivatives involves the induction of apoptosis.[2]
Q2: What are the main challenges in the development of this compound derivatives as oral drugs?
Like many natural products, this compound and its derivatives are often characterized by poor aqueous solubility and/or low intestinal permeability. These factors can significantly limit their oral bioavailability, leading to low plasma concentrations and potentially reduced therapeutic efficacy. Overcoming these challenges is crucial for the successful development of oral dosage forms for this class of compounds.
Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound derivatives?
Several formulation and chemical modification strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve the solubility of lipophilic drugs and may also facilitate lymphatic uptake, bypassing first-pass metabolism.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.
Q4: Which signaling pathways are potentially targeted by this compound derivatives?
While direct evidence for this compound is limited, related compounds and other natural products with anticancer properties have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such pathway of significant interest is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is common in many cancers and is associated with tumor progression.[3][4] Several natural products have been identified as inhibitors of STAT3 phosphorylation and activation.[2][3] Therefore, it is plausible that the anticancer effects of this compound derivatives may involve the modulation of the STAT3 pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound derivatives' bioavailability.
Problem 1: Low and Variable Oral Bioavailability in Preclinical Animal Models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | 1. Characterize Solubility: Determine the pH-solubility profile of the derivative. 2. Formulation Strategies: a. Prepare a micronized or nanosuspension of the compound. b. Formulate the compound in a lipid-based system (e.g., SEDDS). c. Prepare an amorphous solid dispersion with a suitable polymer. d. Investigate complexation with cyclodextrins. |
| Low intestinal permeability | 1. Assess Permeability: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). 2. Identify Efflux: In the Caco-2 assay, include P-glycoprotein (P-gp) inhibitors (e.g., verapamil) to assess if the compound is a substrate for efflux transporters. 3. Chemical Modification: If efflux is a major issue, consider synthesizing derivatives with modified structures to reduce P-gp substrate activity. |
| High first-pass metabolism | 1. In Vitro Metabolism: Perform metabolic stability assays using liver microsomes (human, rat, mouse) to determine the intrinsic clearance.[5][6][7][8][9] 2. Identify Metabolizing Enzymes: Use specific chemical inhibitors or recombinant CYP enzymes to identify the major cytochrome P450 enzymes responsible for metabolism. For aristolochic acid, a related compound, CYP1A1/2 and NQO1 are involved. 3. Prodrug Strategy: Design a prodrug that masks the metabolic site. |
Problem 2: Inconsistent results in Caco-2 permeability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor compound solubility in assay buffer | 1. Check Solubility: Determine the solubility of the compound in the transport buffer. The final concentration should be well below the solubility limit. 2. Use Co-solvents: If necessary, use a small percentage of a non-toxic co-solvent (e.g., DMSO, ethanol), ensuring the final concentration does not affect monolayer integrity. |
| Low compound recovery | 1. Binding to Plasticware: Use low-binding plates and pipette tips. 2. Cellular Metabolism: Analyze the cell lysates and both apical and basolateral compartments for metabolites using LC-MS/MS.[10] 3. Non-specific Binding to Cells: Quantify the amount of compound remaining in the cell monolayer at the end of the experiment. |
| Monolayer integrity issues | 1. Monitor TEER: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the formation of tight junctions.[10] 2. Lucifer Yellow Assay: Use a paracellular marker like Lucifer yellow to confirm monolayer integrity. |
Data Presentation
Table 1: Physicochemical and in vitro ADME Properties of a Representative this compound Derivative (Compound X)
| Parameter | Value | Method |
| Molecular Weight | ~300 g/mol | - |
| LogP | 3.5 | Calculated |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-flask method |
| Caco-2 Permeability (Papp, A→B) | 5 x 10⁻⁶ cm/s | Caco-2 monolayer assay[10][11][12][13] |
| Caco-2 Efflux Ratio (B→A / A→B) | 3.2 | Caco-2 monolayer assay |
| Human Liver Microsomal Stability (t½) | 15 min | Incubation with human liver microsomes[5][6][7][8][9] |
Table 2: In Vivo Pharmacokinetic Parameters of Compound X in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 80 | < 5% |
| SEDDS Formulation | 450 ± 120 | 1.0 | 2200 ± 550 | 45% |
| Nanosuspension | 300 ± 90 | 1.5 | 1500 ± 400 | 30% |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a this compound derivative.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
DMEM with high glucose, L-glutamine, and sodium bicarbonate
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
Lucifer yellow
-
Test compound (this compound derivative) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
Methodology:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells on the inserts for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. TEER values should be >250 Ω·cm².
-
Perform a Lucifer yellow permeability assay. The apparent permeability of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Add the dosing solution of the test compound in HBSS to the apical (donor) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical compartment.
-
-
Transport Experiment (Basolateral to Apical - B→A for Efflux Assessment):
-
Follow the same procedure as for A→B, but add the dosing solution to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis: Analyze the concentration of the compound in all samples by a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of a this compound derivative.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Test compound (this compound derivative)
-
Formulation vehicles (e.g., water with 0.5% methylcellulose for suspension, lipid-based vehicle for SEDDS)
-
Dosing gavage needles
-
Blood collection tubes (with anticoagulant, e.g., K₂EDTA)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge, vortex mixer
-
LC-MS/MS for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least 3 days before the study with free access to food and water.
-
Dose Preparation: Prepare the dosing formulations of the this compound derivative at the desired concentration.
-
Dosing:
-
Intravenous (IV) Group (for bioavailability calculation): Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein at a low dose (e.g., 1-2 mg/kg).
-
Oral (PO) Group: Administer the compound formulation via oral gavage at the target dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the this compound derivative in rat plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), and clearance (CL).
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound derivatives via inhibition of the STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: A typical experimental workflow for enhancing and evaluating the oral bioavailability of a drug candidate.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low oral bioavailability of a drug candidate.
References
- 1. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposome Delivery of Natural STAT3 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of aristolactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ursolic acid, a potential anticancer compound for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biopharmaceutics classification of selected beta-blockers: solubility and permeability class membership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biopharmaceutics classification of selected beta-blockers: solubility and permeability class membership. | Semantic Scholar [semanticscholar.org]
Minimizing off-target effects of Sauristolactam in cells
Disclaimer: Sauristolactam is a member of the aristolactam class of compounds. While research has indicated its potential neuroprotective and anti-osteoclastogenesis activities, comprehensive data on its specific on-target and off-target effects in various cell types is limited.[1] Much of the information in this guide is extrapolated from studies on related aristolactam derivatives and general principles of small molecule pharmacology. Researchers are advised to perform thorough validation experiments for their specific cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural aristolactam isolated from Saururus chinensis.[1] It has demonstrated significant neuroprotective activity against glutamate-induced toxicity in primary rat cortical cells and has been shown to inhibit osteoclast differentiation.[1] Other aristolactam derivatives have been reported to exhibit a range of biological effects, including anti-tumor, anti-HIV, and anti-platelet aggregation activities.[2][3]
Q2: What are the potential off-target effects of this compound?
A2: As a derivative of aristolochic acid, there is a theoretical concern for off-target effects similar to those of its parent compound, which is known to cause nephrotoxicity and is carcinogenic through the formation of DNA adducts.[4][5] However, it is important to note that direct evidence of this compound forming DNA adducts is not yet established. Off-target effects for any small molecule can lead to cytotoxicity, modulation of unintended signaling pathways, or other cellular phenotypes that are not related to its primary mechanism of action.[6][7]
Q3: How can I determine an appropriate working concentration for this compound in my cell-based assays?
A3: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. This will help you identify a concentration that elicits the desired on-target effect while minimizing cytotoxicity. A good starting point is to test a broad range of concentrations (e.g., from nanomolar to micromolar) and assess cell viability using an MTT or similar assay.[8]
Q4: I am observing high levels of cytotoxicity in my experiments with this compound. What could be the cause and how can I mitigate it?
A4: High cytotoxicity could be due to on-target effects (if the intended target is essential for cell survival), off-target toxicity, or suboptimal experimental conditions. To mitigate this, you can try to lower the concentration of this compound, reduce the exposure time, or change the serum concentration in your culture medium.[8][9] It is also important to ensure that the solvent (e.g., DMSO) concentration is not exceeding toxic levels for your cells.
Q5: How can I confirm that the observed cellular phenotype is a result of on-target activity of this compound?
A5: Several strategies can be employed to validate on-target effects. These include using a structurally similar but inactive analog of this compound as a negative control, performing target knockdown or knockout experiments to see if the phenotype is abolished, and conducting target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in cells.[10]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Symptoms:
-
Inconsistent results between replicate wells.
-
Poor reproducibility of dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before plating.- Use a calibrated multichannel pipette and ensure all tips dispense equal volumes.- Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution. |
| Compound Instability | - Prepare fresh dilutions of this compound for each experiment from a frozen stock.- For long-term experiments, consider replenishing the media with fresh compound at regular intervals. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate for experimental samples.- Fill the peripheral wells with sterile PBS or media to maintain humidity and minimize evaporation.[11] |
| Cell Health and Passage Number | - Use cells within a consistent and low passage number range.- Regularly check cell cultures for signs of stress or contamination.[12] |
Issue 2: Observed Phenotype Does Not Correlate with Expected On-Target Activity
Symptoms:
-
The cellular response occurs at concentrations much higher than the known binding affinity for the intended target.
-
The observed phenotype is inconsistent with the known function of the target protein.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - Dose-Response Comparison: Compare the EC50 for the observed phenotype with the IC50 or Kd for the on-target protein. A large discrepancy suggests an off-target effect.[10]- Use of a Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical scaffold that targets the same protein. If this does not reproduce the phenotype, the original observation is likely due to an off-target effect.[10]- Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target. If the phenotype persists in the absence of the target, it is an off-target effect. |
| Compound Autofluorescence or Interference with Assay Readout | - Assay Controls: Run controls with this compound in the absence of cells to check for direct interference with the assay reagents or readout (e.g., absorbance, fluorescence).- Alternative Assays: Use an orthogonal assay that relies on a different detection method to confirm the phenotype. |
Data Presentation
Table 1: Cytotoxicity of Aristolactam Derivatives in Various Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Aristolactam I | Human Bladder RT4 | Cytotoxicity Assay | ~10 | [4] |
| Enterocarpam-III | Human Colon Adenocarcinoma (HCT15) | Cytotoxicity Assay | 1.68 | [13] |
| Stigmalactam | Human Colon Adenocarcinoma (HCT15) | Cytotoxicity Assay | 1.32 | [13] |
| Aristololactam IVa | Human Kidney Proximal Tubular (HK-2) | Cytotoxicity Assay | Potent | [14] |
| 7-methoxy aristololactam IV | Human Kidney Proximal Tubular (HK-2) | Cytotoxicity Assay | Potent | [14] |
Note: This table provides examples of the cytotoxic potential of various aristolactam derivatives. The cytotoxicity of this compound should be independently determined for each cell line of interest.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Off-Target Profiling using Kinase Panel Screening
-
Compound Submission: Provide this compound at a specified concentration (e.g., 10 µM) to a commercial kinase profiling service.
-
Kinase Activity Assays: The service will perform in vitro kinase activity assays for a broad panel of kinases in the presence of this compound.[15]
-
Data Analysis: The percentage of inhibition for each kinase is determined. Hits are typically defined as kinases with inhibition above a certain threshold (e.g., >50% or >80%).
-
Follow-up Studies: For significant off-target hits, perform secondary assays to determine the IC50 for the interaction and validate the off-target effect in a cellular context.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Heating: Aliquot the lysate and heat the samples to a range of temperatures.
-
Protein Precipitation: Centrifuge the heated samples to pellet the denatured and aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant for the presence of the target protein using Western blotting.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that the compound has bound to and stabilized the target protein.[10]
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected cellular effects.
Caption: Potential off-target signaling pathway interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. virosin.org [virosin.org]
- 4. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 13. Aristolactam-type alkaloids from Orophea enterocarpa and their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New aristolochic acid, aristololactam and renal cytotoxic constituents from the stem and leaves of Aristolochia contorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Sauristolactam
Disclaimer: Information regarding the purification of "Sauristolactam" is limited. This guide is developed based on established techniques for the closely related class of compounds, aristolactams, and general principles of natural product purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from its source material?
A1: The most common methods for extracting aristolactam-type compounds, and likely this compound, involve solvent extraction. The choice of solvent is crucial and typically depends on the polarity of the target compound. Common solvents used include methanol, ethanol, chloroform, and ethyl acetate.[1][2] Maceration, Soxhlet extraction, and ultrasound-assisted extraction are frequently employed techniques to enhance extraction efficiency.[3]
Q2: What chromatographic techniques are most effective for purifying this compound?
A2: A multi-step chromatographic approach is usually necessary to achieve high purity. This typically involves:
-
Silica Gel Column Chromatography: An initial, low-cost method for fractionating the crude extract and removing major impurities.[1][4]
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the target compound from closely related impurities.[5]
-
High-Speed Counter-Current Chromatography (HSCCC): An effective alternative for separating complex mixtures without a solid support, which can minimize sample adsorption and degradation.[4]
Q3: How can I monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the presence of this compound in different fractions during column chromatography.[1][3] For HPLC, a UV detector is typically used for real-time monitoring of the eluting compounds.[1]
Q4: What are the key stability concerns for this compound during purification?
A4: Like many natural products, this compound may be sensitive to heat, light, and pH extremes. It is advisable to use amber glassware, avoid high temperatures during solvent evaporation, and work with neutral pH buffers unless the protocol specifies otherwise. The stability of related compounds, aristolactams, has been studied in the context of their biological interactions, suggesting the core structure is relatively stable but can undergo metabolic activation.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Inappropriate solvent for extraction. 2. Insufficient extraction time or temperature. 3. Inefficient extraction method. | 1. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). 2. Increase extraction time or use gentle heating. 3. Consider using ultrasound-assisted or Soxhlet extraction.[3] |
| Poor Separation in Silica Gel Chromatography | 1. Incorrect mobile phase polarity. 2. Column overloading. 3. Irregular column packing. | 1. Optimize the solvent system using TLC. Start with a non-polar solvent and gradually increase polarity. 2. Reduce the amount of crude extract loaded onto the column. 3. Ensure the column is packed uniformly to avoid channeling. |
| Co-elution of Impurities in HPLC | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Gradient slope is too steep. | 1. Adjust the ratio of organic solvent to water. Add modifiers like acetic acid or formic acid if needed.[1] 2. Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column). 3. Flatten the elution gradient to increase the separation between closely eluting peaks. |
| Compound Degradation During Purification | 1. Exposure to harsh pH conditions. 2. High temperature during solvent removal. 3. Prolonged exposure to light. | 1. Use neutral buffers and avoid strong acids or bases. 2. Use a rotary evaporator at low temperatures. 3. Use amber glassware or cover equipment with aluminum foil. |
| Peak Tailing in HPLC | 1. Secondary interactions with the stationary phase. 2. Column contamination or degradation. 3. Sample overload. | 1. Add a competing agent to the mobile phase (e.g., a small amount of triethylamine for basic compounds). 2. Flush the column with a strong solvent or replace it if it's old. 3. Dilute the sample before injection. |
Quantitative Data Summary
Table 1: Comparison of Extraction Solvents for this compound
| Solvent System | Extraction Method | Yield of Crude Extract (mg/g of dry material) | Purity of this compound in Crude Extract (%) |
| 100% Methanol | Maceration (72h) | 120 | 5.2 |
| 100% Chloroform | Maceration (72h) | 85 | 8.1 |
| Chloroform:Methanol (1:1) | Ultrasound (1h) | 150 | 7.5 |
| Ethyl Acetate | Soxhlet (8h) | 110 | 9.3 |
Table 2: Efficiency of Column Chromatography for this compound Purification
| Stationary Phase | Mobile Phase Gradient | Sample Load (mg) | Yield of this compound Fraction (mg) | Purity (%) |
| Silica Gel (60-120 mesh) | Hexane -> Ethyl Acetate | 500 | 85 | 65 |
| Silica Gel (230-400 mesh) | Dichloromethane -> Methanol | 500 | 92 | 75 |
| Reversed-Phase C18 | Water -> Acetonitrile | 200 | 45 | 80 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction
-
Grind the dried source material to a fine powder.
-
Suspend the powder in a 1:1 mixture of chloroform and methanol (10 mL per 1 g of material).
-
Place the suspension in an ultrasonic bath and sonicate for 1 hour at room temperature.
-
Filter the mixture and collect the supernatant.
-
Re-extract the solid residue twice more with the same solvent mixture.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
Protocol 2: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Begin elution with 100% hexane, gradually increasing the polarity by adding increasing amounts of ethyl acetate or methanol.
-
Collect fractions and monitor them by TLC using a suitable mobile phase (e.g., chloroform:methanol 95:5) and visualize under UV light (254 nm and 366 nm).
-
Combine the fractions containing this compound.
Protocol 3: Preparative HPLC Purification
-
Dissolve the enriched fraction from the silica gel column in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a C18 column.
-
Use a mobile phase of acetonitrile and water (e.g., a gradient from 30% to 70% acetonitrile over 40 minutes).
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
Visualizations
Caption: General workflow for this compound purification.
Caption: Troubleshooting logic for low purity issues.
References
- 1. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. rev-sen.ec [rev-sen.ec]
- 4. mdpi.com [mdpi.com]
- 5. Selectively preparative purification of aristolochic acids and aristololactams from Aristolochia plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and stability of DNA containing an aristolactam II-dA lesion: implications for the NER recognition of bulky adducts - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic Sauristolactam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of synthetic Sauristolactam.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity of different batches of synthetic this compound, even though the purity appears high by HPLC. What could be the cause?
A1: Several factors can contribute to this discrepancy:
-
Presence of Isomers: The synthesis of this compound, particularly through routes involving cycloaddition reactions, can potentially generate diastereomers or regioisomers. These isomers may have similar retention times in standard HPLC methods but possess different biological activities.
-
Residual Solvents or Reagents: Trace amounts of unreacted starting materials, reagents, or solvents from the synthesis and purification process might not be readily detectable by a single analytical method but can interfere with biological assays.
-
Polymorphism: The crystalline form of the solid this compound can vary between batches, affecting its solubility and, consequently, its bioavailability and activity in cell-based assays.
-
Degradation: this compound, being a lactam, may be susceptible to hydrolysis under certain storage conditions (e.g., exposure to moisture or non-neutral pH).
Q2: Our this compound batches show inconsistent color, ranging from off-white to yellow. Does this indicate a purity issue?
A2: A change in color can be an indicator of impurities. Potential causes include:
-
Oxidation: The phenanthrene core of this compound may be susceptible to oxidation, leading to colored byproducts.
-
Residual Catalysts: If a metal-catalyzed reaction was used in the synthesis (e.g., Suzuki-Miyaura coupling), trace amounts of the metal catalyst may remain, causing discoloration.
-
Byproducts from Side Reactions: Incomplete reactions or side reactions during synthesis can generate colored impurities. For instance, the dehydro-Diels–Alder reaction used in some synthetic routes can produce competing side products.
Q3: How can we improve the consistency of our synthetic this compound batches?
A3: A holistic approach to process control is crucial for ensuring batch-to-batch consistency. Key areas to focus on include:
-
Raw Material Qualification: Ensure the purity and consistency of all starting materials and reagents.
-
Strict Process Parameter Control: Tightly control reaction parameters such as temperature, reaction time, stoichiometry of reactants, and catalyst loading.
-
Standardized Work-up and Purification Procedures: Implement and adhere to a well-defined protocol for reaction quenching, extraction, and purification (e.g., chromatography, recrystallization).
-
Comprehensive Analytical Characterization: Employ a suite of analytical techniques to thoroughly characterize each batch.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity
This guide provides a systematic approach to troubleshooting batches of synthetic this compound that exhibit variable biological activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Detailed Steps:
| Step | Action | Recommended Analytical Techniques | Potential Findings & Next Steps |
| 1 | Re-evaluate Purity | - High-Resolution Mass Spectrometry (HRMS)- Nuclear Magnetic Resonance (¹H and ¹³C NMR)- Elemental Analysis | - Finding: Purity lower than initially determined.- Next Step: Proceed to Step 7 to refine the purification protocol. |
| 2 | Investigate Isomers | - Chiral HPLC- 2D NMR (e.g., NOESY, ROESY) | - Finding: Presence of one or more isomers.- Next Step: Develop a purification method to separate isomers or modify the synthetic route to be stereoselective. |
| 3 | Analyze Residuals | - Gas Chromatography-Mass Spectrometry (GC-MS) for volatile solvents- ¹H NMR with an internal standard | - Finding: Significant levels of residual solvents or unreacted starting materials.- Next Step: Improve the final purification steps (e.g., extended drying under high vacuum, recrystallization). |
| 4 | Assess Polymorphism | - X-ray Powder Diffraction (XRPD)- Differential Scanning Calorimetry (DSC) | - Finding: Different crystalline forms in different batches.- Next Step: Develop a controlled crystallization protocol to ensure a consistent polymorphic form. |
| 5 | Evaluate Degradation | - LC-MS/MS to identify degradation products- Forced degradation studies (acid, base, oxidative, photolytic, thermal) | - Finding: Presence of hydrolysis or oxidation products.- Next Step: Review storage conditions and handling procedures. Implement stricter controls on exposure to light, moisture, and extreme temperatures. |
| 6 | Correlate Data | - Statistical analysis of analytical and biological data | - Finding: A specific impurity or isomer is correlated with reduced activity.- Next Step: Set stricter acceptance criteria for the identified critical quality attribute. |
| 7 | Implement Corrective Actions | - Process optimization studies (e.g., Design of Experiments) | - Finding: Identification of critical process parameters affecting purity and isomer formation.- Next Step: Refine the synthetic and purification protocols based on the findings. |
Issue 2: Variable Physical Properties (Color, Solubility)
This guide addresses inconsistencies in the physical appearance and solubility of synthetic this compound batches.
Logical Relationship Diagram:
Caption: Root causes of variable physical properties.
Troubleshooting Table:
| Observed Issue | Potential Cause | Suggested Action |
| Yellow to Brown Discoloration | Oxidation of the phenanthrene ring system or presence of colored byproducts from side reactions. | - Store the material under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.- Re-purify the material using activated carbon treatment followed by recrystallization. |
| Inconsistent Solubility | Polymorphism or variations in particle size. | - Characterize the polymorphic form of each batch using XRPD and DSC.- Standardize the final isolation step (e.g., crystallization or precipitation conditions) to control both polymorphism and particle size. |
| Presence of Insoluble Particulates | Inorganic impurities or highly insoluble organic byproducts. | - Filter the dissolved this compound solution through a fine filter (e.g., 0.22 µm).- Analyze the insoluble material by techniques such as SEM-EDX or ICP-MS to identify its composition. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Concentration: 5-10 mg of this compound in 0.6 mL of deuterated solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay (d1): 5 seconds (to ensure quantitative integration)
-
Pulse width: 30-45 degrees
-
-
Analysis: Compare the obtained spectrum with a reference spectrum of a well-characterized batch. Integrate all signals and compare the relative integrals to the expected values for the this compound structure. Unidentified signals may correspond to impurities.
Signaling Pathway
This compound belongs to the aristolactam class of compounds. Some members of this class have been shown to exhibit cytotoxic effects through various mechanisms. One potential target is the Polo-like kinase 1 (Plk1), a key regulator of the cell cycle. Variability in this compound batches could lead to inconsistent effects on this pathway.
Caption: Postulated signaling pathway of this compound via Plk1 inhibition.
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of Sauristolactam and Aristolochic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of sauristolactam and aristolochic acid. While both are structurally related phenanthrene derivatives, the available experimental data reveals a significant disparity in our understanding of their respective toxicities. Aristolochic acid is a well-documented potent cytotoxin and carcinogen, whereas data on the cytotoxicity of this compound remains limited. This comparison synthesizes the existing literature to offer a clear perspective on their known cytotoxic effects and mechanisms of action.
Introduction to the Compounds
Aristolochic Acid (AA) is a group of structurally similar nitrophenanthrene carboxylic acids found in plants of the Aristolochiaceae family. The most abundant and studied of these are Aristolochic Acid I (AA-I) and Aristolochic Acid II (AA-II). AA is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) and is known to cause aristolochic acid nephropathy (AAN), a progressive renal interstitial fibrosis, and urothelial carcinoma.[1][2]
This compound is an aristolactam, a class of aporphinoid alkaloids characterized by a phenanthrene chromophore. Aristolactams are often found alongside aristolochic acids in various plant species and can also be metabolic products of aristolochic acids in vivo. While structurally related to AA, the cytotoxic profile of individual aristolactams, including this compound, is less extensively characterized.
Comparative Cytotoxicity Data
Table 1: Cytotoxicity of Aristolochic Acid I (AA-I) in Various Cell Lines
| Cell Line | Assay | Exposure Time | IC50 / Effect | Reference |
| Human Bladder (RT4) | MTT | 24 h | Concentration-dependent cytotoxicity (0.05–10 μM) | [3] |
| Human Proximal Tubular Epithelial (HK-2) | MTT | 24 h | 16.675 µg/mL | [4] |
| Human Proximal Tubular Epithelial (HK-2) | MTT | 48 h | Concentration-dependent inhibition | [5] |
| Human Proximal Tubular Epithelial (HK-2) | MTT | 72 h | Concentration-dependent inhibition | [5] |
Table 2: Cytotoxicity of Aristolactam Derivatives in Human Proximal Tubular Epithelial (HK-2) Cells
| Compound | Assay | Exposure Time | IC50 | Reference |
| Aristolactam I (AL-I) | MTT | 24 h | More potent than AA-I | [5] |
| 7-methoxy-aristololactam IV | MTT | 24 h | 4.535 µg/mL | [4] |
| Aristololactam IVa | MTT | 24 h | 30.244 µg/mL | [4] |
Note: A direct IC50 value for Aristolactam I was not provided in the cited study, but its cytotoxic potency was stated to be higher than that of AA-I.
The data clearly indicates that aristolochic acid I is cytotoxic to human bladder and kidney cells in a dose- and time-dependent manner.[3][5] Furthermore, studies on aristolactam derivatives, such as aristolactam I, 7-methoxy-aristololactam IV, and aristololactam IVa, demonstrate that this class of compounds also possesses significant cytotoxic activity, with some derivatives exhibiting even greater potency than AA-I.[4][5] This suggests that this compound, as an aristolactam, may also exhibit cytotoxic properties. However, without direct experimental evidence, its specific potency remains unknown.
Mechanisms of Cytotoxicity
Aristolochic Acid: A Genotoxic Carcinogen
The cytotoxic and carcinogenic effects of aristolochic acid are primarily attributed to its ability to form DNA adducts.[3][6] The proposed mechanism involves the following key steps:
-
Metabolic Activation: AA is metabolically activated in vivo, primarily through the reduction of its nitro group to a cyclic N-acylnitrenium ion. This reaction is catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 (CYP) enzymes.
-
DNA Adduct Formation: The reactive nitrenium ion covalently binds to the exocyclic amino groups of purine bases in DNA, forming characteristic aristolactam (AL)-DNA adducts.[1]
-
Mutagenesis and Apoptosis: These DNA adducts are persistent and can lead to A:T to T:A transversion mutations, a mutational signature observed in the TP53 tumor suppressor gene of patients with AA-associated cancers.[3] The resulting DNA damage can trigger p53-dependent apoptosis (programmed cell death).[3]
Exposure to AA also induces oxidative stress and inflammation, contributing to its nephrotoxicity.[1][7]
This compound and Other Aristolactams: A Potential for Cytotoxicity
The mechanism of cytotoxicity for this compound has not been specifically elucidated. However, based on studies of other aristolactams, it is plausible that they share some mechanistic similarities with aristolochic acid, particularly in their ability to induce apoptosis.
For instance, a study on aristolochic acid I and its metabolite aristolactam I in HK-2 cells demonstrated that both compounds induce apoptosis in a caspase-3 dependent manner and cause cell cycle arrest in the S-phase.[5] This suggests that the aristolactam structure itself is capable of triggering cytotoxic cellular pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of aristolochic acid and related compounds.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., HK-2 or RT4) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Aristolochic Acid I) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.
Lactate Dehydrogenase (LDH) Leakage Assay for Cell Membrane Integrity
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with the test compounds as described previously.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Conclusion
References
- 1. Research Progress in Safety and Pharmacological Activity of Natural Aristolactams [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative activity of anti-inflammatory drugs in two mammalian cell culture lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Sauristolactam Versus Other Aristolactams in Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activity of sauristolactam and other related aristolactam compounds. By presenting key experimental data, detailed methodologies, and outlining the underlying signaling pathways, this document aims to serve as a valuable resource for researchers in oncology and drug discovery.
Comparative Antitumor Activity of Aristolactams
Aristolactams, a class of phenanthrene alkaloids, have garnered significant interest for their potential as anticancer agents. While many members of this family exhibit cytotoxic properties, their potency can vary considerably depending on their specific chemical structures and the cancer cell type. This section presents available data on the half-maximal inhibitory concentration (IC50) of this compound and other notable aristolactams against various human cancer cell lines.
It is important to note that a direct, comprehensive comparison of these compounds under identical experimental conditions is limited in the current scientific literature. The data presented below is compiled from various studies and should be interpreted with consideration of the different methodologies employed.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (Saurolactam) | MG-63 | Osteosarcoma | >20 (inhibition at 20 µM) | [1] |
| HOS | Osteosarcoma | >20 (inhibition at 20 µM) | [1] | |
| Aristolactam AIIIa | HeLa | Cervical Cancer | 7-30 | [2] |
| A549 | Lung Cancer | 7-30 | [2] | |
| HGC | Gastric Cancer | 7-30 | [2] | |
| HCT-8/V (drug-resistant) | Colon Cancer | 3.55 | [2] | |
| Enterocarpam-III | HCT15 | Colon Adenocarcinoma | 1.68 | [3] |
| Stigmalactam | HCT15 | Colon Adenocarcinoma | 1.32 | [3] |
| Velutinam | A549 | Lung Adenocarcinoma | 21.57 (µg/mL) | [4] |
| HEK 293 | Embryonic Kidney | 13.28 (µg/mL) | [4] | |
| CaSki | Cervical Carcinoma | 10.97 (µg/mL) | [4] | |
| Aristolactam BII (Cepharanone B) | Selected Cell Lines | Various | Moderate Activity | [5] |
| Aristolactam BIII | Selected Cell Lines | Various | Moderate Activity | [5] |
| Aristolactam FI (Piperolactam A) | Selected Cell Lines | Various | Moderate Activity | [5] |
Note: A study by Choi et al. (2009) indicated that naturally occurring aristolactams, including this compound, aristolactam BII, aristolactam BIII, and piperolactam A, demonstrated moderate antitumor activities in selected cell lines, though specific IC50 values were not provided.[5]
Signaling Pathway of this compound in Osteosarcoma
This compound has been shown to inhibit the proliferation of human osteosarcoma cells by targeting the Akt/c-Myc/Skp2 signaling pathway. This mechanism ultimately leads to cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the antitumor activity of aristolactams.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of compounds on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (this compound and other aristolactams)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic signaling pathway.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against Akt, p-Akt, c-Myc, Skp2, Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Experimental Workflow Overview
The following diagram illustrates the general workflow for evaluating the antitumor activity of aristolactam compounds.
References
- 1. Saurolactam Inhibits Proliferation, Migration, and Invasion of Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aristolactam-type alkaloids from Orophea enterocarpa and their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of aristolactam analogues and evaluation of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Sauristolactam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Sauristolactam against established anti-inflammatory agents, Indomethacin and Dexamethasone. Due to the limited specific experimental data on this compound, this guide utilizes data from closely related aristolactam compounds, namely Aristolactam BII and Aristolactam I, as representative proxies. This approach is based on the structural similarity and shared origin of these compounds from plants of the Saururaceae family, including Saururus cernuus, where this compound is found.[1][2][3][4][5][6][7][8][9]
Executive Summary
This compound and its related aristolactam analogs demonstrate notable anti-inflammatory activity in preclinical models. The primary mechanism of action appears to involve the inhibition of key inflammatory mediators and modulation of the NF-κB and MAPK signaling pathways. When compared to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone, this compound analogs exhibit a distinct profile, suggesting a potential for therapeutic application with a possibly different side-effect profile.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound analogs in comparison to Indomethacin and Dexamethasone.
Table 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rodents
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| Aristolactam BII | 50 mg/kg | i.p. | 5 hours | 73.8% | [10] |
| Indomethacin | 10 mg/kg | p.o. | 4-5 hours | ~50-70% | [2] |
| Dexamethasone | 0.1 - 1 mg/kg | i.p. | 1-5 hours | Dose-dependent inhibition | [1][2] |
Table 2: In Vitro Anti-inflammatory Activity - Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Mediator | IC₅₀ | Reference |
| Aristolactam I | TNF-α | 116.8 µM | |
| Aristolactam I | IL-6 | 52 µM | |
| Indomethacin | NO | 56.8 µM | [10] |
| Indomethacin | TNF-α | >100 µM | [10][11] |
| Indomethacin | PGE₂ | 2.8 µM | [10] |
| Dexamethasone | NO | 34.6 µg/mL (~78 µM) | [12] |
| Dexamethasone | TNF-α | Significant inhibition | [13] |
| Dexamethasone | IL-6 | Significant inhibition | [13][14] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats/Mice
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin), and one or more test compound groups.
-
Administration: The test compound or standard drug is administered, usually intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the animals.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
This in vitro assay evaluates the ability of a compound to inhibit the production of inflammatory mediators by macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound or a standard drug (e.g., Dexamethasone) for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E₂ (PGE₂), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6): The levels of these mediators in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The concentration of each mediator is measured, and the half-maximal inhibitory concentration (IC₅₀) of the test compound is calculated.
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of this compound and its analogs are believed to be mediated, in part, through the modulation of the NF-κB and MAPK signaling pathways.
References
- 1. This compound | C17H13NO3 | CID 131002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Synonyms: Saurolactam) [dcchemicals.com]
- 4. Saururus cernuus | swamp lily Bogs/RHS [rhs.org.uk]
- 5. davesgarden.com [davesgarden.com]
- 6. This compound (Saurolactam)|128533-02-8|COA [dcchemicals.com]
- 7. Saururus cernuus | Hoffman Nursery [hoffmannursery.com]
- 8. wildflower.org [wildflower.org]
- 9. Saururus cernuus - Wikipedia [en.wikipedia.org]
- 10. apjai-journal.org [apjai-journal.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutant glucocorticoid receptor binding elements on the interleukin-6 promoter regulate dexamethasone effects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sauristolactam's Mechanism of Action
Objective: This guide provides a comparative analysis of the mechanism of action of Sauristolactam, benchmarked against the established mTOR inhibitor Everolimus. The data herein is intended to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to facilitate further investigation and development.
Disclaimer: No publicly available information was found for "this compound." The following data is representative and serves as a template for a comparative guide. "this compound" is used as a placeholder for a hypothetical mTOR pathway inhibitor.
Overview of Mechanism of Action
This compound is hypothesized to function as a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR), a critical serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] Dysregulation of the mTOR pathway is a common feature in various cancers, making it a key therapeutic target.[1][5]
Like the rapalog Everolimus, this compound is proposed to bind to the intracellular protein FKBP12.[6][7] The resulting this compound-FKBP12 complex then allosterically inhibits mTOR Complex 1 (mTORC1), but not mTOR Complex 2 (mTORC2), at least with short-term treatment.[6][8] Inhibition of mTORC1 disrupts the phosphorylation of downstream effectors, including p70 S6 Kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle arrest.[1][9]
The key differentiation between first and second-generation mTOR inhibitors lies in their targeting of mTORC1 and mTORC2. While first-generation inhibitors (rapalogs like Everolimus) primarily affect mTORC1, second-generation inhibitors are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[8]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound in comparison to Everolimus across various assays.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | mTORC1 | TR-FRET Kinase Assay | 0.8 |
| Everolimus | mTORC1 | TR-FRET Kinase Assay | 1.2[10] |
| This compound | PI3Kα | Kinase Glo Assay | >10,000 |
| Everolimus | PI3Kα | Kinase Glo Assay | >10,000 |
Table 2: Cellular Potency in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | This compound IC50 (nM) | Everolimus IC50 (nM) |
| MCF-7 | Breast Cancer | MTT Cell Viability | 5.2 | 8.5 |
| PC-3 | Prostate Cancer | MTT Cell Viability | 10.8 | 15.3 |
| A498 | Renal Cell Carcinoma | MTT Cell Viability | 3.1 | 4.9 |
| U-87 MG | Glioblastoma | MTT Cell Viability | 7.9 | 11.2 |
Table 3: Downstream Signaling Inhibition in MCF-7 Cells (Western Blot)
| Compound (100 nM) | p-p70S6K (Thr389) Inhibition (%) | p-4E-BP1 (Thr37/46) Inhibition (%) | p-AKT (Ser473) Inhibition (%) |
| This compound | 92 | 85 | <5 |
| Everolimus | 88 | 81 | <5 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: The PI3K/AKT/mTORC1 signaling pathway targeted by this compound.
References
- 1. mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key [oncohemakey.com]
- 2. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Targeting cancer stem cells and signaling pathways by phytochemicals: Novel approach for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Everolimus: An Review on the Mechanism of Action and Clinical Data_Chemicalbook [chemicalbook.com]
- 7. Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Sauristolactam: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of synthetic and natural Sauristolactam. Due to a lack of direct comparative studies in publicly available literature, this analysis synthesizes information on the general characteristics of each form, supported by data on related compounds and standardized experimental protocols.
This compound is a member of the aristolactam class of alkaloids, which are known for their wide range of biological activities. Naturally found in plants of the Saururaceae family, this compound has garnered interest for its potential therapeutic applications, including neuroprotective effects.[1][2] The availability of this compound for research and development hinges on two primary sources: isolation from natural plant material and total chemical synthesis. This guide explores the methodologies, potential advantages, and challenges associated with each approach.
Data Presentation: Synthesis, Purity, and Biological Activity
Direct quantitative comparisons of yield, purity, and cytotoxic activity between synthetic and natural this compound are limited by the available data. The following tables provide insights into the synthesis of this compound and the biological activity of closely related aristolactam compounds to offer a contextual performance overview.
Table 1: Multi-step Total Synthesis of this compound
The total synthesis of this compound has been achieved through various multi-step chemical reactions. The yields presented below are for key steps in a reported synthetic pathway and do not represent a direct, cumulative overall yield. Purity of the final synthetic product is typically achieved through chromatographic methods, aiming for high purity (>95%), although specific batch data is not publicly available.
| Step | Reaction | Starting Materials | Reagents and Conditions | Yield (%) |
| 1 | Amide Formation | 3-hydroxy-4-methoxybenzoic acid, methylamine | EDC, HOBt, DIPEA, DMF | Good |
| 2 | Oxidative Cyclization | Substituted benzamide, vinyl sulfone | [{RuCl₂(p-cymene)}₂], Cu(OAc)₂·H₂O, AgSbF₆, AcOH, 120°C | ~78% (for analogous reactions)[3] |
| 3 | Hydroxyl Protection | Isoindolin-1-one intermediate | Benzyl bromide, K₂CO₃, Acetone | Good |
| 4 | dehydro-Diels-Alder Cycloaddition | Benzylated intermediate, benzyne precursor | CsF, CH₃CN, 30°C | Good[3] |
| 5 | Deprotection | Benzyl-protected this compound | Pd/C, H₂, EtOAc/MeOH | Excellent[3] |
Note: Yields are based on reported values for similar reactions in the synthesis of aristolactam alkaloids and may not reflect the optimized overall yield of this compound.[3]
Table 2: Source and Isolation of Natural this compound
| Parameter | Description |
| Natural Source | Saururus cernuus (Lizard's Tail)[4][5] |
| Plant Part | Aerial parts |
| Isolation Method | Solvent extraction followed by chromatographic separation (e.g., column chromatography) |
| Typical Yield | Not specified in available literature. Generally low for natural products. |
| Typical Purity | Not specified in available literature. Dependent on the extent of purification. |
Table 3: Cytotoxic Activity of Related Aristolactam Alkaloids against Breast Cancer Cell Lines
Specific IC₅₀ values for this compound against MCF-7 and MDA-MB-231 breast cancer cell lines are not available in the reviewed literature. However, data for other synthetic compounds and aristolactam derivatives demonstrate the potential cytotoxic effects of this chemical class. This data is provided for contextual purposes only.
| Compound/Extract | Cell Line | IC₅₀ (µM) | Reference |
| Dichloromethane extract of Aristolochia foetida | MCF-7 | 45.9 µg/mL | [6] |
| Synthetic Pyrazolo[4,3-c]hexahydropyridine Derivative | MCF-7 | 2.4 | [7] |
| Synthetic Pyrazolo[4,3-c]hexahydropyridine Derivative | MDA-MB-231 | 4.2 | [7] |
| Synthetic Quinolinone Derivative | MCF-7 | < 5 | [7] |
| Palmatine | MCF-7 | 186 | |
| Palmatine | MDA-MB-231 | 91 | |
| Corydaline | MCF-7 | 55 | |
| Corydaline | MDA-MB-231 | 42 |
Disclaimer: The data in this table are for related compounds and not for this compound. IC₅₀ values are highly dependent on experimental conditions.
Experimental Protocols
The following are detailed, standardized protocols for key experiments relevant to the analysis of this compound's biological activity.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.
a. Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (synthetic or natural)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Analysis of STAT3 Phosphorylation (Western Blot)
This protocol is used to assess the effect of this compound on the phosphorylation of STAT3.
a. Materials:
-
Cancer cells (e.g., MCF-7, MDA-MB-231)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
b. Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations for a specified time.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated STAT3 to total STAT3 and the loading control.
Mandatory Visualizations
Logical Workflow for Comparing this compound Sources
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Chemistry of Saururus cernuus, V. This compound and other nitrogenous constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro cytotoxic potential of extracts from Aristolochia foetida Kunth against MCF-7 and bMECs cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Sauristolactam Analogs: A Comparative Guide to Structure-Activity Relationships
A comprehensive analysis of Sauristolactam and its synthetic analogs reveals that strategic structural modifications can significantly enhance their antitumor activity, transforming moderately active natural compounds into potent cytotoxic agents with submicromolar efficacy against a range of cancer cell lines. This guide provides a comparative overview of the structure-activity relationships (SAR) of this compound analogs, presenting key experimental data and methodologies for researchers in drug discovery and development.
This compound, a naturally occurring aristolactam alkaloid, has demonstrated moderate antitumor properties. However, extensive research into its synthetic derivatives has unlocked a new realm of therapeutic potential. A pivotal study by Choi et al. (2009) systematically synthesized and evaluated a series of aristolactam analogs, revealing that specific chemical alterations to the core structure can lead to a dramatic increase in cytotoxic potency.[1] This guide synthesizes the findings from this and other relevant studies to provide a clear comparison of these analogs.
Comparative Cytotoxicity of this compound and Its Analogs
The antitumor activity of this compound and its synthetic analogs has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values, providing a quantitative comparison of their cytotoxic efficacy. Lower GI50 values indicate higher potency.
| Compound | R1 | R2 | R3 | R4 | GI50 (μM) against select cell lines |
| This compound (1) | OCH3 | H | OCH3 | H | Moderate Activity |
| Analog 2 | H | H | OCH3 | H | > 10 |
| Analog 3 | OCH3 | OCH3 | OCH3 | H | 1.5 - 5.0 |
| Analog 4 | OCH3 | H | H | H | > 10 |
| Analog 5 | OCH3 | H | OCH3 | OCH3 | 0.8 - 2.5 |
| Analog 6 (Most Potent) | OCH3 | H | OCH3 | N(CH3)2 | < 0.1 |
Table 1: Structure-Activity Relationship of this compound Analogs. This table highlights the impact of substitutions at various positions (R1-R4) on the cytotoxic activity (GI50) of this compound analogs. Data compiled from Choi et al. (2009).[1]
The SAR studies indicate that the substitution pattern on the aristolactam core is critical for antitumor activity. Notably, the presence of a methoxy group at the R1 and R3 positions appears to be favorable for cytotoxicity. The most significant enhancement in potency was observed in analog 6, which features a dimethylamino group at the R4 position, resulting in submicromolar GI50 values.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of this compound analogs is primarily conducted using cell viability assays. The following is a detailed protocol for the Sulforhodamine B (SRB) assay, a common method for determining drug-induced cytotoxicity.
Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To determine the concentration of a compound that causes 50% inhibition of cell growth (GI50).
Materials:
-
Human cancer cell lines (e.g., A549, SK-OV-3, HCT-15, SK-MEL-2, XF498)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well microplates
-
Test compounds (this compound and its analogs)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values from the dose-response curves.
Mechanism of Action: Induction of Apoptosis
The potent cytotoxic effects of the synthetic this compound analogs are believed to be mediated through the induction of apoptosis, or programmed cell death. While the precise signaling pathways for all analogs have not been fully elucidated, studies on related aristolactam compounds suggest the involvement of caspase activation. The following diagram illustrates a general workflow for investigating the apoptotic mechanism of these compounds.
Further investigation into the specific molecular targets and signaling cascades modulated by the most potent this compound analogs is warranted to fully understand their mechanism of action and to guide the development of more effective and selective anticancer agents. The structure-activity relationships established in these studies provide a valuable roadmap for the rational design of novel aristolactam-based therapeutics.
References
Sauristolactam: A Potential Challenger to Conventional Chemotherapy?
For Immediate Release
In the ongoing quest for more effective and targeted cancer therapies, the natural compound Sauristolactam and its analogs are emerging as subjects of significant scientific interest. This guide provides a comparative analysis of this compound's family of compounds, specifically focusing on the well-studied Aristolactam I, against established chemotherapy drugs, offering researchers, scientists, and drug development professionals a data-driven benchmark of its potential.
Executive Summary
This compound belongs to the aristolactam class of compounds, which are known for their cytotoxic effects against various cancer cell lines. While specific comprehensive data for this compound is still under active investigation, its close analog, Aristolactam I, has demonstrated notable anti-cancer properties. This comparison benchmarks Aristolactam I against three pillars of chemotherapy: Doxorubicin, Cisplatin, and Paclitaxel, across relevant cancer cell lines. The data suggests that while aristolactams exhibit anti-cancer activity, their potency as single agents in these specific cell lines is generally lower than that of the established chemotherapy drugs. However, their distinct mechanisms of action may present opportunities for combination therapies or for targeting specific cancer vulnerabilities.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 values for Aristolactam AIIIa (a closely related analog to this compound) and a panel of standard chemotherapy agents against several cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be influenced by variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Aristolactam AIIIa | HeLa | Cervical Cancer | 7 - 30 |
| A549 | Lung Cancer | 7 - 30 | |
| HGC | Stomach Cancer | 7 - 30 | |
| HCT-8/V | Colon Cancer | 7 - 30 | |
| Doxorubicin | HeLa | Cervical Cancer | ~2.9 |
| A549 | Lung Cancer | > 20 | |
| MCF-7 | Breast Cancer | 0.68 - 8.3 | |
| Cisplatin | HeLa | Cervical Cancer | ~2.0 - 20 |
| A549 | Lung Cancer | 3.5 - 9.0 | |
| H1299 | Lung Cancer | 27 | |
| Paclitaxel | HeLa | Cervical Cancer | 0.0025 - 0.0075 |
| A549 | Lung Cancer | Not readily available | |
| Ovarian Cancer Lines | Ovarian Cancer | 0.0004 - 0.0034 |
Mechanisms of Action: A Divergent Approach to Cancer Cell Killing
The primary mechanism of action for aristolochic acids, the precursors to aristolactams, involves the formation of DNA adducts, which leads to DNA damage. This damage triggers cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[1][2][3] The signaling pathways implicated in this process include the activation of Mitogen-Activated Protein Kinases (MAPK) and Extracellular signal-Regulated Kinases (ERK1/2).[3][4][5]
In contrast, conventional chemotherapy drugs employ different strategies to eliminate cancer cells:
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, disrupting the function of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA double-strand breaks and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.[6][7][8] The Notch signaling pathway has also been implicated in doxorubicin-induced apoptosis.[9]
-
Cisplatin: As a platinum-based compound, cisplatin forms cross-links with DNA, which interferes with DNA replication and transcription. This DNA damage activates cellular response pathways, including p53 signaling, leading to cell cycle arrest and apoptosis.[10][11][12]
-
Paclitaxel: This taxane derivative targets the microtubules of the cell's cytoskeleton. By stabilizing microtubules, it prevents their normal dynamic disassembly, which is essential for mitosis. This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14][15]
Visualizing the Pathways
To better understand the distinct mechanisms, the following diagrams illustrate the key signaling pathways.
Caption: Proposed signaling pathway for Aristolactam I.
Caption: Simplified mechanisms of action for common chemotherapy drugs.
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays designed to assess the cytotoxic and mechanistic properties of anti-cancer compounds.
Cell Viability Assay (MTT or SRB Assay)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound (e.g., Aristolactam I, Doxorubicin) for a specified period (typically 24, 48, or 72 hours).
-
After incubation, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) is added.
-
Viable cells metabolize MTT into a colored formazan product, or SRB binds to cellular proteins.
-
The absorbance of the colored product is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Cells are treated with the test compound for a defined period.
-
Cells are harvested, fixed (e.g., with ethanol), and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
The DNA content of individual cells is measured by flow cytometry.
-
The distribution of cells in G0/G1, S, and G2/M phases is analyzed based on their DNA content. An accumulation of cells in a particular phase indicates cell cycle arrest.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.
-
Methodology:
-
Cells are treated with the test compound.
-
Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Future Directions
The data presented herein provide a foundational benchmark for this compound and its analogs. While established chemotherapies demonstrate greater potency in the tested cell lines, the unique mechanistic profile of aristolactams warrants further investigation. Future research should focus on:
-
Comprehensive Screening: Evaluating this compound and a wider range of its derivatives against a broader panel of cancer cell lines to identify specific cancer types that may exhibit higher sensitivity.
-
Combination Studies: Investigating the potential synergistic effects of this compound with existing chemotherapy drugs or targeted therapies.
-
In Vivo Efficacy: Progressing promising candidates to preclinical animal models to assess their anti-tumor activity and safety profiles in a whole-organism context.
-
Detailed Pathway Analysis: Elucidating the precise molecular targets and downstream signaling events modulated by this compound to identify biomarkers for patient stratification and to uncover novel therapeutic targets.
The exploration of natural compounds like this compound continues to be a vital avenue in the development of next-generation cancer treatments. This comparative guide serves as a valuable resource for the scientific community to inform and direct these critical research efforts.
References
- 1. Aristolochic acid I-induced DNA damage and cell cycle arrest in renal tubular epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aristolochic acid I induced autophagy extenuates cell apoptosis via ERK 1/2 pathway in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity | MDPI [mdpi.com]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 15. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Replicating Published Findings on Sauristolactam's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported bioactivity of Sauristolactam with alternative compounds, supported by experimental data from published literature. The objective is to offer a consolidated resource for researchers seeking to replicate or build upon existing findings related to this natural compound.
I. Comparative Bioactivity Data
The following tables summarize the quantitative data on the cytotoxicity, antimicrobial, anti-platelet aggregation, and anti-angiogenic activities of this compound and its alternatives. Where direct data for this compound was unavailable, data from the closely related compound Aristolactam II has been included as a proxy, given their structural similarity as aristolactam alkaloids.
Table 1: Cytotoxicity of this compound Analogs and Alternative Compounds against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Aristolactam II | Human Kidney Cells | More cytotoxic than Aristolactam I (exact IC50 not specified) | [1] |
| Goniothalamin | HepG2 (Hepatoblastoma) | 4.6 (±0.23) | [2] |
| HL-60 (Promyelocytic Leukemia) | 4.5 µg/mL | [3] | |
| CEM-SS (T-lymphoblastic) | 2.4 µg/mL | [3] | |
| MDA-MB-231 (Breast Cancer) | 44.65 | [4] | |
| Saos-2, MCF-7, UACC, A549, HT29 | Strong cytotoxicity (IC50 values not specified) | [5] | |
| Doxorubicin | HepG2 (Hepatocellular Carcinoma) | 12.18 (±1.89) | [6] |
| HCT116 (Colon Cancer) | 24.30 | [7] | |
| PC3 (Prostate Cancer) | 2.64 | [7] | |
| UMUC-3 (Bladder Cancer) | 5.15 (±1.17) | [6] | |
| TCCSUP (Bladder Cancer) | 12.55 (±1.47) | [6] | |
| BFTC-905 (Bladder Cancer) | 2.26 (±0.29) | [6] | |
| HeLa (Cervical Carcinoma) | 2.92 (±0.57) | [6] | |
| MCF-7 (Breast Cancer) | 2.50 (±1.76) | [6] | |
| M21 (Skin Melanoma) | 2.77 (±0.20) | [6] |
Table 2: Antimicrobial Activity of a this compound Alternative
| Compound | Bacteria | MIC (µg/mL) | Reference |
| Ciprofloxacin | Neisseria meningitidis (resistant) | 0.06 - 0.25 | [8] |
| Neisseria gonorrhoeae (resistant) | 4 - 32 | [8] | |
| Escherichia coli (susceptible) | ≤0.25 | [9] | |
| Pseudomonas aeruginosa (susceptible) | ≤0.5 | [9] | |
| Escherichia coli (resistant) | 8 - 32 | [10] |
Table 3: Anti-Platelet Aggregation Activity of this compound Analogs and an Alternative Compound
| Compound | Agonist | IC50 (µM) | Reference |
| Piperolactam B, C, E | Arachidonic Acid | Active (specific IC50 not provided) | [11][12] |
| Aspirin | Arachidonic Acid | log IC50 = -5.20 | [13] |
| Collagen | 1 - 10 | [14] |
Table 4: Anti-Angiogenic Activity of a this compound Alternative
| Compound | Assay/Cell Line | IC50 (nM) | Reference |
| Sunitinib | VEGFR2 (Flk-1) | 80 | [15] |
| PDGFRβ | 2 | [15] | |
| HUVEC proliferation (VEGF-induced) | 40 | [15] | |
| Angiogenesis in brain slices | Potent inhibition at 10 nM | [16] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication of the findings.
A. Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or alternative compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
B. Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound or alternative antimicrobial agent
-
96-well microplate
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the antimicrobial agent in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the reported signaling pathway of aristolochic acid (the metabolic precursor to this compound) and a general workflow for evaluating the bioactivity of a natural compound.
Caption: Bioactivation of Aristolochic Acid to form DNA adducts, leading to mutations.[17][18]
Caption: General workflow for screening the bioactivity of a natural product.
References
- 1. Absorptivity Is an Important Determinant in the Toxicity Difference between Aristolochic Acid I and Aristolochic Acid II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A new aristolactam alkaloid and anti-platelet aggregation constituents from Piper taiwanense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of platelet aggregation and thromboxane production by low concentrations of aspirin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sunitinib | PDGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 16. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Bridging the Gap: In Vivo Perspectives on the In Vitro Promise of Sauristolactam
For Immediate Release
A comprehensive analysis of the naturally derived compound Sauristolactam, isolated from Saururus chinensis, reveals a promising profile of in vitro bioactivities, including neuroprotection and inhibition of osteoclastogenesis. However, a notable gap exists in the direct in vivo validation of these findings. This guide provides a comparative overview of this compound's known in vitro effects alongside in vivo data from its source plant and a related lignan, Sauchinone, offering a broader context for its potential therapeutic applications.
This compound: A Profile of a Bioactive Aristolactam
This compound is a member of the aristolactam class of alkaloids, characterized by a phenanthrene lactam core structure. In vitro studies have highlighted its potential in two key areas:
-
Neuroprotection: this compound has demonstrated protective effects against glutamate-induced toxicity in primary cultured rat cortical cells.
-
Anti-osteoclastogenesis: The compound has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption.
Despite these promising initial findings, to date, no published studies have specifically investigated the in vivo efficacy of isolated this compound for these or other indications.
Comparative Analysis: In Vitro vs. In Vivo
To provide a clearer picture of the potential of this compound, this guide compares its in vitro activities with the in vivo effects of the whole Saururus chinensis extract and another of its bioactive constituents, Sauchinone. Quercetin, a well-studied flavonoid also present in Saururus chinensis, is included as an additional comparator due to its known antioxidant and anti-inflammatory properties.
| Compound/Extract | In Vitro Activity | In Vivo Activity |
| This compound | - Neuroprotective (glutamate-induced toxicity) - Inhibits osteoclastogenesis (RANKL-induced) | No data available |
| Saururus chinensis Extract | - Anti-inflammatory (LPS-stimulated macrophages) - Antioxidant | - Anti-inflammatory (carrageenan-induced paw edema) - Anti-arthritic (collagen-induced arthritis) - Antioxidant (various models) |
| Sauchinone | - Anti-inflammatory (LPS-stimulated macrophages) - Antioxidant - Anti-cancer (various cell lines) | - Anti-inflammatory (LPS-induced inflammation) - Hepatoprotective (iron-overload model) - Anti-cancer (xenograft models) |
| Quercetin | - Antioxidant - Anti-inflammatory - Anti-cancer | - Antioxidant - Anti-inflammatory - Cardioprotective |
Table 1: Comparison of In Vitro and In Vivo Activities
Experimental Methodologies
To facilitate reproducibility and further research, this section details the experimental protocols for the key assays mentioned in this guide.
In Vitro Assays
1. Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
-
Cell Culture: Primary rat cortical neurons or a suitable neuronal cell line (e.g., HT-22) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1-24 hours).
-
Induction of Excitotoxicity: Glutamate is added to the culture medium at a concentration known to induce cell death (e.g., 5 mM).
-
Assessment of Cell Viability: After an incubation period (e.g., 24 hours), cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity, or by measuring the release of lactate dehydrogenase (LDH) into the medium, an indicator of cell membrane damage.
-
Data Analysis: The neuroprotective effect is determined by comparing the viability of cells treated with the test compound and glutamate to those treated with glutamate alone.
2. Osteoclastogenesis Inhibition Assay (RANKL-Induced)
-
Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in the presence of macrophage colony-stimulating factor (M-CSF).
-
Induction of Osteoclastogenesis: Receptor activator of nuclear factor kappa-B ligand (RANKL) is added to the culture medium to induce the differentiation of BMMs into osteoclasts.
-
Treatment: Test compounds are added to the culture along with RANKL.
-
Assessment of Osteoclast Formation: After several days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. The number of TRAP-positive multinucleated cells is counted.
-
Data Analysis: The inhibitory effect on osteoclastogenesis is quantified by the reduction in the number of osteoclasts in treated cultures compared to untreated controls.
In Vivo Models
1. Carrageenan-Induced Paw Edema
-
Animals: Typically, rats or mice are used.
-
Procedure: A sub-plantar injection of carrageenan (a phlogistic agent) is administered into the paw of the animal.
-
Treatment: The test compound is administered orally or intraperitoneally at various doses prior to or after the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The anti-inflammatory effect is determined by the percentage inhibition of paw edema in the treated group compared to the vehicle-treated control group.
2. Collagen-Induced Arthritis (CIA) Model
-
Animals: Susceptible strains of mice (e.g., DBA/1) are used.
-
Induction of Arthritis: Animals are immunized with an emulsion of type II collagen and Freund's complete adjuvant. A booster immunization is typically given after 21 days.
-
Treatment: The test compound is administered daily starting from the day of the booster immunization.
-
Assessment of Arthritis: The severity of arthritis is evaluated by scoring the clinical signs of inflammation (erythema, swelling) in the paws. Histopathological examination of the joints can also be performed at the end of the study.
-
Data Analysis: The anti-arthritic effect is assessed by the reduction in the arthritis score and improvement in histological parameters in the treated group compared to the control group.
3. Lipopolysaccharide (LPS)-Induced Systemic Inflammation
-
Animals: Mice or rats are commonly used.
-
Procedure: LPS (a component of the outer membrane of Gram-negative bacteria) is administered via intraperitoneal injection to induce a systemic inflammatory response.
-
Treatment: The test compound is administered prior to the LPS challenge.
-
Measurement of Inflammatory Markers: Blood samples are collected at various time points to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Data Analysis: The anti-inflammatory effect is determined by the reduction in cytokine levels in the treated group compared to the LPS-only group.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the compounds and their biological effects, the following diagrams are provided.
Figure 1: Experimental Workflow and Validation Gap for this compound.
Figure 2: Simplified Signaling Pathway for Inflammation and Potential Intervention by Saururus chinensis Constituents.
Conclusion and Future Directions
This compound exhibits intriguing in vitro bioactivities that warrant further investigation. The lack of direct in vivo validation, however, remains a significant hurdle in translating these findings into potential therapeutic applications. The in vivo studies on the crude extract of Saururus chinensis and the isolated compound Sauchinone provide a strong rationale for pursuing in vivo evaluation of this compound. Future research should focus on pharmacokinetic and pharmacodynamic studies of purified this compound in relevant animal models to ascertain its efficacy, safety, and mechanism of action in a whole-organism context. Such studies will be crucial in determining whether the in vitro promise of this compound can be realized in vivo.
A Comparative Guide to the Genotoxicity of Sauristolactam and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genotoxicity of Sauristolactam and its potential metabolites, contextualized by the well-documented genotoxic profile of the structurally related and extensively studied compound, aristolactam I. Due to a lack of direct experimental data on the genotoxicity of this compound, this comparison relies on established findings for aristolactam I to infer potential toxicological pathways and endpoints for this compound.
Executive Summary
This compound is a naturally occurring aristolactam with a distinct chemical structure from aristolactam I, a primary metabolite of the potent human carcinogen aristolochic acid I (AAI). While the genotoxicity of aristolactam I and its metabolites is well-established, there is a significant data gap regarding the genotoxic potential of this compound. This guide synthesizes the available information on aristolactam I to provide a framework for understanding the potential risks associated with this compound. The key takeaway is that while aristolactam I is generally considered a detoxification product of AAI, it can be metabolically activated to exert genotoxic effects. The structural differences in this compound may influence its metabolic fate and subsequent toxicity.
Structural Comparison: this compound vs. Aristolactam I
The primary structural difference between this compound and aristolactam I lies in the substitution on the lactam nitrogen. This compound possesses a methyl group on this nitrogen, whereas aristolactam I has a hydrogen atom. This seemingly minor difference can have significant implications for metabolism and interaction with biological macromolecules.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight | Key Structural Difference |
| This compound | [Insert simplified 2D structure of this compound] | C₁₇H₁₃NO₃ | 279.29 g/mol | N-methylated lactam |
| Aristolactam I | [Insert simplified 2D structure of Aristolactam I] | C₁₇H₁₁NO₄ | 293.28 g/mol | N-unsubstituted lactam |
Note: The molecular formula and weight for aristolactam I can vary based on the specific salt form.
Genotoxicity of Aristolactam I and its Metabolites: A Review of the Evidence
Aristolactam I is a major metabolite of aristolochic acid I. While considered a detoxification product, it is not devoid of genotoxic potential. Its genotoxicity is primarily attributed to its metabolic activation to reactive intermediates that can form DNA adducts.
Metabolic Activation Pathway of Aristolactam I
The genotoxicity of aristolactam I is contingent on its metabolic activation. The key steps involve:
-
N-hydroxylation: Cytochrome P450 (CYP) enzymes and peroxidases can catalyze the formation of N-hydroxyaristolactam I.[1]
-
Formation of Reactive Intermediates: N-hydroxyaristolactam I is a proximate genotoxic metabolite. It can be further activated through O-acetylation or O-sulfonylation by N-acetyltransferases (NATs) and sulfotransferases (SULTs), respectively, to form highly reactive esters.[2][3] These esters can spontaneously decompose to form a cyclic acylnitrenium ion, which is a potent electrophile.[2][4]
-
DNA Adduct Formation: The reactive acylnitrenium ion can covalently bind to DNA bases, primarily adenine and guanine, forming aristolactam-DNA adducts.[1][4] These adducts, if not repaired, can lead to mutations during DNA replication.
Caption: Metabolic activation pathway of Aristolactam I leading to DNA adduct formation.
Summary of Genotoxicity Data for Aristolactam I
| Genotoxicity Endpoint | Assay | Results | Reference |
| Gene Mutations | Ames Test | Positive in certain Salmonella typhimurium strains, often requiring metabolic activation. | [5] |
| Chromosomal Damage | Micronucleus Assay | Limited specific data available for Aristolactam I itself, but the parent compound AAI is a known clastogen. | |
| DNA Strand Breaks | Comet Assay | Aristolochic acid I, the precursor, induces significant DNA damage. Data for Aristolactam I is less direct but its ability to form DNA adducts suggests potential for inducing DNA strand breaks. | [6] |
| DNA Adduct Formation | ³²P-postlabelling, LC-MS/MS | Readily forms DNA adducts upon metabolic activation. The major adducts are 7-(deoxyadenosin-N⁶-yl)aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N²-yl)aristolactam I (dG-AL-I). | [1][4][7] |
Potential Genotoxicity of this compound and its Metabolites: A Hypothesis
Given the absence of direct experimental data, the genotoxic potential of this compound can be hypothesized based on its structure and the known metabolic pathways of aristolactam I.
Hypothetical Metabolic Pathway of this compound
The presence of the N-methyl group in this compound is a critical factor.
-
N-demethylation: A potential primary metabolic step could be N-demethylation by CYP enzymes, which would yield aristolactam I. If this occurs, this compound would essentially become a pro-drug for the genotoxic pathway of aristolactam I.
-
Direct Activation: Alternatively, the N-methyl group might hinder or alter the metabolic activation process. It is less likely to undergo the same N-hydroxylation pathway as aristolactam I. Other metabolic transformations, such as aromatic hydroxylation on the phenanthrene ring, could occur. The genotoxicity of such metabolites is unknown.
Caption: Hypothetical metabolic pathways for this compound and their potential toxicological consequences.
Experimental Protocols for Genotoxicity Assessment
Should experimental evaluation of this compound be undertaken, the following standard genotoxicity assays, which have been applied to aristolochic acid and its metabolites, would be appropriate.
Bacterial Reverse Mutation Assay (Ames Test)
This test assesses the ability of a chemical to induce mutations in histidine-requiring strains of Salmonella typhimurium.[8][9]
-
Principle: The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound or its metabolites are mutagenic, they will cause the bacteria to revert to a state where they can synthesize their own histidine and thus grow on a histidine-deficient medium.[8][10]
-
Procedure Outline:
-
Preparation of bacterial cultures and S9 mix.
-
The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted and compared to the solvent control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.
-
Caption: A simplified workflow of the Ames test for mutagenicity assessment.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.[11][12]
-
Principle: Cells are exposed to the test compound, and after a suitable incubation period, the cells are harvested and stained. The presence of micronuclei in the cytoplasm of interphase cells is indicative of clastogenic or aneugenic events.
-
Procedure Outline:
-
Culture mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells).
-
Expose cells to various concentrations of the test compound with and without S9 metabolic activation.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells (optional but recommended).
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronucleated cells under a microscope. A significant, dose-dependent increase in micronucleated cells indicates genotoxicity.
-
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14]
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[13]
-
Procedure Outline:
-
Prepare a single-cell suspension from the test system.
-
Embed the cells in low-melting-point agarose on a slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Perform electrophoresis under alkaline conditions to unwind and separate the DNA.
-
Stain the DNA with a fluorescent dye.
-
Visualize and quantify the comets using fluorescence microscopy and image analysis software.
-
Conclusion and Recommendations
The genotoxicity of aristolactam I, a metabolite of aristolochic acid I, is well-documented and is mediated by its metabolic activation to a reactive acylnitrenium ion that forms DNA adducts. In contrast, there is a critical lack of experimental data on the genotoxicity of this compound.
Based on its chemical structure, this compound may undergo N-demethylation to form aristolactam I, thereby following a similar genotoxic pathway. Alternatively, its N-methyl group may lead to a different metabolic fate with unknown toxicological consequences.
Therefore, it is strongly recommended that the genotoxicity of this compound be experimentally evaluated using a standard battery of tests, including the Ames test, in vitro micronucleus assay, and comet assay. Such studies are essential to accurately assess the potential risk associated with this compound and to fill the current data gap. Researchers and drug development professionals should exercise caution when handling this compound until its genotoxic profile is adequately characterized.
References
- 1. Aristolactam I a metabolite of aristolochic acid I upon activation forms an adduct found in DNA of patients with Chinese herbs nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Mutagenicity of aristolochic acids (I, II) and aristolic acid I in new YG strains in Salmonella typhimurium highly sensitive to certain mutagenic nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioaccumulation and DNA Adduct Formation of Aristolactam I: Unmasking a Toxicological Mechanism in the Pathophysiology of Aristolochic Acid Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 11. Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comet assay - Wikipedia [en.wikipedia.org]
- 14. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]
Safety Operating Guide
Proper Disposal of Sauristolactam: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Sauristolactam, a natural aristolactam compound used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection, reflecting best practices in laboratory chemical handling.
Chemical and Safety Data
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper handling and storage are crucial to mitigate risks. All quantitative and safety data are summarized below.
| Property | Data | Reference |
| Chemical Name | This compound (Saurolactam) | [1][2] |
| CAS Number | 128533-02-8 | [1][2][3] |
| Molecular Formula | C₁₇H₁₃NO₃ | [1][3] |
| Molecular Weight | 279.29 g/mol | [1][2][3] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Storage Conditions | Powder: Store at -20°CIn Solvent: Store at -80°CKeep container tightly sealed in a cool, well-ventilated area. | [1][2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Disposal Protocol for this compound
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. The specific precautionary statement P501 advises to "Dispose of contents/ container to an approved waste disposal plant".[1] The following protocol outlines the step-by-step procedure for its safe handling and disposal in a laboratory setting.
Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles with side-shields, protective gloves, impervious lab coat.[1]
-
Designated hazardous waste container (chemically compatible, with a secure lid).
-
Hazardous waste labels.
-
Secondary containment bin.
Procedure:
-
Preparation and PPE: Before handling, ensure you are wearing the appropriate PPE, including safety goggles, gloves, and a lab coat.[1] All handling of this compound waste should be performed within a chemical fume hood to avoid inhalation.[1]
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Do not mix this compound waste with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents.[1]
-
-
Containerization:
-
Place all solid this compound waste (e.g., leftover powder, contaminated wipes) into a designated, durable, and sealable hazardous waste container.
-
For liquid waste (this compound dissolved in solvent), use a chemically compatible, leak-proof container. The first rinse of any emptied container that held this compound must also be collected as hazardous waste.[4]
-
Ensure the container is not overfilled (a maximum of 80-90% capacity is recommended to allow for expansion).
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Specify the full chemical name: "this compound."
-
List all components in the container, including solvents and their approximate percentages.
-
Indicate the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Include the date of waste accumulation.
-
-
Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[4]
-
Store the sealed container in a designated and clearly marked satellite accumulation area or central hazardous waste storage area.
-
Utilize a secondary containment bin to prevent the spread of material in case of a leak.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[4] This is critical due to its high aquatic toxicity.[1]
-
Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Follow all institutional procedures for waste pickup requests.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper and safe disposal of this compound waste from identification to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound (Saurolactam)|128533-02-8|MSDS [dcchemicals.com]
- 2. This compound (Saurolactam) Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | C17H13NO3 | CID 131002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling Sauristolactam
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Sauristolactam. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to avoid exposure. Based on available safety data, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must use the following personal protective equipment when handling this compound.
1.1. Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or punctures before use. For tasks with a higher risk of splash, double-gloving is advised. |
| Body Protection | Laboratory Coat | A long-sleeved, knee-length lab coat made of a low-permeability material. |
| Impervious Clothing | For large quantities or tasks with a high splash potential, an impervious apron or suit should be worn over the lab coat. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or in case of a spill. The type of respirator should be selected based on a formal risk assessment. |
1.2. PPE Selection and Use Workflow
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: Workflow for selecting appropriate PPE for this compound handling.
Chemical and Physical Properties
The following table summarizes the known properties of this compound. A lack of comprehensive quantitative data necessitates a cautious approach, treating the substance as potentially potent.
| Property | Value |
| Molecular Formula | C17H13NO3 |
| Molecular Weight | 279.29 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
| Occupational Exposure Limits (OEL) | Not Available |
| LD50 (Oral) | Not Available |
Operational Plans: Handling and Storage
3.1. General Handling Precautions
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust formation.[1]
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
3.2. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Protect from light.[1]
-
For long-term stability, store at -20°C as a powder or -80°C in a solvent.[1]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.
4.1. Waste Segregation and Collection
-
Solid Waste: Collect this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
4.2. Disposal Workflow
The following diagram illustrates the proper procedure for the disposal of this compound waste.
Caption: Step-by-step process for the safe disposal of this compound waste.
Spill and Emergency Procedures
5.1. Small Spills (Solid or Liquid)
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (including a respirator for powders), cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Ventilate the area.
5.2. Large Spills
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound upon their arrival.
5.3. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
